5-Bromo-2-(bromomethyl)benzo[b]thiophene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(bromomethyl)-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2S/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYHWMODTVOWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 5-Bromo-2-(bromomethyl)benzo[b]thiophene (CAS 10133-22-9)
Executive Summary
5-Bromo-2-(bromomethyl)benzo[b]thiophene (CAS 10133-22-9) is a high-value heterocyclic building block characterized by its dual electrophilic nature. It serves as a critical intermediate in the synthesis of 5-lipoxygenase (5-LOX) inhibitors (analogs of Zileuton) and Selective Estrogen Receptor Modulators (SERMs) .
Its structural uniqueness lies in the presence of two distinct reactive sites:
-
C2-Bromomethyl Group: A highly reactive benzylic halide susceptible to rapid
displacement by nucleophiles (amines, thiols, alkoxides). -
C5-Aryl Bromide: A stable halogen handle suitable for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core scaffold.
This guide details the physicochemical properties, validated synthesis protocols, and strategic applications of this compound in drug discovery.
Part 1: Chemical Identity & Physicochemical Properties[1]
Table 1: Compound Profile
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 10133-22-9 |
| Molecular Formula | C |
| Molecular Weight | 305.99 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, CHCl |
| Reactivity Class | Alkylating agent (Lachrymator), Aryl halide |
| Storage | 2–8°C, under inert atmosphere (Ar/N |
Part 2: Synthesis Protocol (The Wohl-Ziegler Reaction)
The industrial and laboratory standard for synthesizing CAS 10133-22-9 involves the radical bromination of 5-bromo-2-methylbenzo[b]thiophene . This method ensures high regioselectivity for the benzylic position over the aromatic ring.
Reagents & Materials[2][3][4][5]
-
Precursor: 5-Bromo-2-methylbenzo[b]thiophene (CAS 7312-07-4)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (catalytic, 0.05 equiv)
-
Solvent: Carbon tetrachloride (CCl
) or Benzotrifluoride (PhCF ) (Greener alternative)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-methylbenzo[b]thiophene (10 mmol) in anhydrous CCl
(50 mL). -
Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (77°C) under a nitrogen atmosphere. Monitor the reaction via TLC (Hexane/EtOAc 9:1). The reaction is typically complete within 2–4 hours.
-
Note: The appearance of succinimide floating on the surface indicates reaction progress.
-
-
Work-up: Cool the mixture to 0°C to precipitate the succinimide byproduct. Filter off the solid.[1][2]
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from cyclohexane or heptane to yield the target product as white needles.
Yield Expectation: 65–75% isolated yield.
Part 3: Synthetic Utility & Reaction Pathways
The "Bi-Functional" Strategy
Research typically utilizes this scaffold in a sequential manner. The C2-bromomethyl group is derivatized first due to its higher reactivity, followed by the C5-bromo group.
Pathway A: Synthesis of Zileuton Analogs (5-LOX Inhibition)
The primary application of 2-(bromomethyl)benzo[b]thiophenes is the introduction of the N-hydroxyurea pharmacophore, essential for iron chelation in the 5-lipoxygenase active site.
-
Reagent: N-Hydroxyurea (or N,O-bis(phenoxycarbonyl)hydroxylamine followed by ammonolysis).
-
Conditions: NaH or DBU in DMF/THF at 0°C.
-
Mechanism:
displacement of the benzylic bromide.
Pathway B: Library Diversification (Suzuki Coupling)
Once the side chain is established, the C5-position allows for the introduction of aryl or heteroaryl groups to probe Structure-Activity Relationships (SAR).
-
Reagents: Aryl boronic acids, Pd(PPh
) or Pd(dppf)Cl , K CO . -
Significance: 5-Arylbenzo[b]thiophenes are potent SERMs and anti-inflammatory agents.
Visualization: Synthesis & Reactivity Flow[8]
Figure 1: Synthesis of CAS 10133-22-9 and its divergent application in medicinal chemistry.
Part 4: Safety & Handling (Critical)
Warning: Benzylic bromides are potent alkylating agents and lachrymators.
-
Lachrymator: This compound releases vapors that cause severe eye and respiratory irritation. Always handle in a functioning fume hood.
-
Skin Contact: Corrosive.[3] Can cause chemical burns and sensitization. Wear double nitrile gloves and a lab coat.
-
Decomposition: Releases HBr upon exposure to moisture. Store in a desiccator.
References
-
Synthesis of Benzo[b]thiophene Intermediates
-
Zileuton Chemistry & 5-LOX Inhibitors
-
Suzuki Coupling of Benzylic Bromides
- Source: Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions. Chemistry Central Journal.
-
URL:[Link]
- General Benzothiophene Properties: Source: ChemicalBook. (2025). 5-(Bromomethyl)benzo[b]thiophene Properties.
Sources
- 1. 10133-30-9 | Benzo[b]thiophene-5-carbaldehyde | Aldehydes | Ambeed.com [ambeed.com]
- 2. The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations [scirp.org]
- 3. Buy 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide | 64260-76-0 [smolecule.com]
- 4. PubChemLite - 5-bromo-benzo[b]thiophene-2-carboxylic acid (C9H5BrO2S) [pubchemlite.lcsb.uni.lu]
- 5. 2-Amino-5-bromo-benzo[B]thiophene | C8H6BrNS | CID 70961378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure of 5-Bromo-2-(bromomethyl)benzo[b]thiophene
Structural Anatomy, Synthesis, and Chemoselective Utility[1][2][3][4]
Executive Summary
5-Bromo-2-(bromomethyl)benzo[b]thiophene represents a high-value "Janus" intermediate in medicinal chemistry.[1][2][3] Its utility stems from its dual-electrophilic nature: it possesses a highly reactive alkyl halide at the C2 position (kinetic handle) and a stable aryl bromide at the C5 position (catalytic handle).[2][3][4] This orthogonality allows researchers to sequentially elaborate the scaffold—typically installing solubilizing side chains or pharmacophores at C2 via SN2 reactions before engaging the C5 position in Palladium-catalyzed cross-couplings.[2][3][4] This guide details the synthesis, handling, and strategic deployment of this core in drug discovery.[1][2][5][6]
Part 1: Structural Anatomy & Electronic Properties[2][4][5][6][7]
The molecule consists of a fused benzene and thiophene ring system (benzo[b]thiophene).[2][4] Understanding the electronic bias of this scaffold is critical for predicting reactivity.[2][3][4][5]
| Feature | Chemical Identity | Reactivity Profile |
| Core Scaffold | Benzo[b]thiophene | Aromatic, electron-rich (thiophene ring), lipophilic.[1][2] |
| Position 2 | Bromomethyl (-CH₂Br) | High Reactivity (Electrophilic). Benzylic-like activation by the thiophene ring makes this highly susceptible to SN2 attack by amines, thiols, and alkoxides.[1][2] |
| Position 5 | Aryl Bromide (-Br) | Latent Reactivity. Stable to standard nucleophiles.[1][2][3][4] Requires transition metal catalysis (Pd, Ni) for bond formation (Suzuki, Buchwald-Hartwig).[1][2][5] |
| Electronic Bias | Thiophene Sulfur | The lone pairs on sulfur donate electron density, stabilizing the carbocation character at the C2-methyl position during substitution reactions.[1][2][3][4][5] |
Visualization: Reactivity Map
The following diagram illustrates the divergent reactivity zones of the molecule.[3][4]
Figure 1: Orthogonal reactivity map showing the kinetic distinction between the C2 alkyl halide and C5 aryl halide.[1][2]
Part 2: Synthetic Protocol (Self-Validating)
The synthesis typically proceeds via radical bromination of the commercially available precursor 5-bromo-2-methylbenzo[b]thiophene .[1][2][3][4]
Precursor: 5-Bromo-2-methylbenzo[b]thiophene (CAS: 7312-07-4) Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator), CCl₄ or PhCF₃ (Green alternative).[1][2]
Step-by-Step Methodology
-
Setup: Dissolve 5-bromo-2-methylbenzo[b]thiophene (1.0 eq) in anhydrous CCl₄ or Trifluorotoluene (0.1 M concentration).
-
Reagent Addition: Add NBS (1.05 eq) and AIBN (0.05 eq).
-
Initiation: Heat to reflux (approx. 77°C for CCl₄) under Argon. Monitor for the succinimide precipitate (floating white solid).[2][4]
-
Monitoring (The Validation Step):
-
Workup: Cool to 0°C to precipitate succinimide completely. Filter. Concentrate filtrate.[2][3][4][5][6]
-
Purification: Recrystallization from Hexane/Heptane is preferred over chromatography to avoid hydrolysis of the reactive bromide on silica.[2][3][4][5]
Synthetic Workflow Diagram
Figure 2: Radical bromination workflow with critical control points to prevent over-reaction.
Part 3: Chemoselectivity & Reactivity Profile[2][4][5][6]
The primary value of this compound is its ability to serve as a scaffold for "Diversity-Oriented Synthesis" (DOS).[2][3][4]
1. Selective C2-Functionalization (SN2)
The bromomethyl group is a "hot" electrophile.[2][3][4] It reacts with nucleophiles at room temperature.[2][3][4][5]
-
Amines: Reacts with secondary amines (e.g., piperidine, morpholine) to form tertiary amines.[1][5] Conditions: K₂CO₃, MeCN, RT.[1][2][5]
-
Thiols: Reacts with thiophenols or alkyl thiols.[1][2][3][4][5] Conditions: Et₃N, DCM, 0°C.
-
Validation: The C5-Br remains intact (confirmed by Mass Spec: isotopic pattern of one Br atom remaining).
2. Sequential C5-Functionalization (Cross-Coupling)
Once the C2 position is derivatized, the C5-Br is engaged.[1][2][3]
-
Suzuki-Miyaura: Coupling with aryl boronic acids.[1][2][3][4]
-
Buchwald-Hartwig: Coupling with amines to form C5-amino derivatives.[1][2][3][4][5]
Critical Logic: Attempting Pd-coupling before C2-substitution often fails because the C2-CH₂Br can poison the Pd-catalyst (via oxidative addition to the alkyl halide) or undergo polymerization.[1][2][3][4] Always functionalize C2 first.
Part 4: Handling & Safety (Lachrymator Warning)
This compound acts as a potent alkylating agent and shares structural features with benzyl bromide, a known tear gas.[1][2][5]
-
Hazard: Lachrymator (causes severe eye irritation/tearing) and Vesicant (skin blistering).[1][2][3][4]
-
Containment:
-
Storage: Store at 2-8°C under inert gas. Moisture sensitive (hydrolysis to the alcohol).[2][4]
References
-
Benzo[b]thiophene Numbering & Properties
-
Synthetic Methodology (Radical Bromination)
-
Rizwan, K., et al. "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions."[1][2][8] Chemistry Central Journal, 2014.[1][2][4][5] (Demonstrates the stability of the bromomethyl group during specific coupling conditions and the synthesis of the precursor).
-
-
Medicinal Chemistry Applications (SERMs)
-
Safety Data (Analogous Compounds)
Sources
- 1. 5-Bromo-2-methyl-1-benzothiophene | C9H7BrS | CID 13663035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzothiophene - Wikipedia [en.wikipedia.org]
- 3. Benzo[b]thiophene [webbook.nist.gov]
- 4. Benzo[b]thiophene [webbook.nist.gov]
- 5. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. An overview of benzo[b]thiophene-based medicinal chemistry [umu.diva-portal.org]
Strategic Utilization of 5-Bromo-2-(bromomethyl)-1-benzothiophene in Medicinal Chemistry
Properties, Synthesis, and Application Protocols
Executive Summary
5-Bromo-2-(bromomethyl)-1-benzothiophene (CAS 128104-93-8) is a high-value electrophilic intermediate utilized primarily in the synthesis of Selective Estrogen Receptor Modulators (SERMs). Its structural utility lies in the C2-bromomethyl "handle," which serves as a prime site for nucleophilic substitution, allowing the attachment of basic side chains (e.g., piperidinyl-ethoxy moieties) critical for pharmacophore binding affinity.
This guide provides a validated technical overview of the compound's physicochemical properties, an optimized synthesis protocol minimizing common side-reactions, and handling procedures mandated by its lachrymatory nature.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The dual-brominated motif presents specific analytical signatures. The C5-bromine remains stable under standard nucleophilic conditions, serving as a handle for later-stage cross-coupling (e.g., Suzuki-Miyaura), while the C2-bromomethyl group is highly reactive.
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| IUPAC Name | 5-Bromo-2-(bromomethyl)-1-benzothiophene | |
| CAS Number | 128104-93-8 | Verified via ECHA/Chemical Inventories |
| Molecular Formula | C₉H₆Br₂S | |
| Molecular Weight | 306.02 g/mol | Monoisotopic Mass: ~305.85 |
| Physical State | Off-white to pale yellow solid | Low melting point solid (typically 90–110°C range depending on purity) |
| Solubility | DCM, THF, Toluene, Chloroform | Hydrolyzes in water/protic solvents |
| Isotopic Pattern | 1 : 2 : 1 ( | Distinctive MS signature due to two |
Structural Visualization (SMILES)
SMILES: BrCC1=CC2=C(S1)C=CC(Br)=C2[1]
Synthesis & Process Optimization
The standard synthesis involves the radical bromination of 5-bromo-2-methyl-1-benzothiophene. While conceptually simple, this reaction is prone to over-bromination , leading to the formation of the gem-dibromomethyl impurity, which is difficult to separate.
Validated Protocol: Wohl-Ziegler Bromination
Reaction:
Reagents:
-
Substrate: 5-Bromo-2-methyl-1-benzothiophene (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 equiv)
-
Solvent: CCl₄ (Traditional) or Benzotrifluoride (Green Alternative)
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting material in anhydrous solvent (0.1 M concentration). Oxygen removal via argon sparging is critical to maintain radical efficiency.
-
Addition: Add NBS and the radical initiator at room temperature.
-
Reflux: Heat to reflux (
). The reaction is typically complete within 2–4 hours.-
Process Control Point: Monitor via TLC or HPLC.[2] Look for the disappearance of the methyl peak and the appearance of the methylene shift (~4.7 ppm in
NMR).
-
-
Workup: Cool to
to precipitate succinimide. Filter the solid. -
Purification: Concentrate the filtrate. Recrystallize from Hexane/Ethyl Acetate to remove traces of the dibromo impurity.
Troubleshooting: The "Over-Bromination" Trap
If the reaction runs too long or with excess NBS, the gem-dibromo product forms.
-
Mitigation: Use a slight stoichiometric deficit of NBS (0.95 equiv) if high purity is required without chromatography, leaving unreacted starting material which is easier to separate than the over-brominated byproduct.
Strategic Application in Drug Design
This molecule acts as a "linchpin" in SERM synthesis (e.g., Raloxifene analogs). The logic follows a sequential functionalization pathway.[3]
Diagram 1: Modular Synthesis Logic
The following diagram illustrates how this intermediate bridges the scaffold construction and the side-chain attachment.
Caption: The C2-bromomethyl group allows for rapid
Analytical Characterization (QC Criteria)
To ensure the integrity of the intermediate before proceeding to expensive coupling steps, verify these parameters:
-
NMR (CDCl₃, 400 MHz):
-
Look for the disappearance of the methyl singlet (~2.6 ppm).
-
Confirm: Diagnostic Methylene (
) singlet appears at ~4.70–4.85 ppm . -
Impurity Check: A singlet at >6.5 ppm indicates the gem-dibromo impurity (
).
-
-
Mass Spectrometry (EI/ESI):
-
Parent Ion (
): ~304, 306, 308. -
Pattern: 1:2:1 intensity ratio confirms the presence of two bromine atoms.
-
Safety & Handling Protocols
Hazard Classification: Skin Corrosive (1B), Serious Eye Damage (1), Acute Toxicity.
-
Lachrymator Warning: Like benzyl bromide, this compound is a potent lachrymator. It attacks mucous membranes immediately upon aerosolization.
-
Hydrolysis Risk: The C2-bromomethyl bond is labile. Exposure to atmospheric moisture will hydrolyze the compound to the corresponding alcohol (
) and release HBr gas. -
Storage: Store under inert atmosphere (Argon/Nitrogen) at
.
References
-
European Chemicals Agency (ECHA). Substance Information: 5-bromo-2-(bromomethyl)-1-benzothiophene (CAS 128104-93-8). Retrieved from
-
PubChem. Compound Summary: 5-Bromo-2-methyl-1-benzothiophene (Precursor Data).[4] National Library of Medicine. Retrieved from
-
Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions.[5] Chemistry Central Journal. Retrieved from
-
Eli Lilly & Co. Benzothiophene compounds and methods for their preparation (Raloxifene synthesis). Patent Literature referencing benzothiophene intermediates.[3]
Sources
- 1. PubChemLite - 5-bromo-3-(bromomethyl)-2-methyl-1-benzothiophene (C10H8Br2S) [pubchemlite.lcsb.uni.lu]
- 2. jocpr.com [jocpr.com]
- 3. Benzothiophene synthesis [organic-chemistry.org]
- 4. 5-Bromo-2-methyl-1-benzothiophene | C9H7BrS | CID 13663035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Difference between 5-bromo and 6-bromo benzo[b]thiophene derivatives
The Difference Between 5-Bromo and 6-Bromo Benzo[b]thiophene Derivatives: A Technical Guide
Executive Summary In medicinal chemistry and materials science, the benzo[b]thiophene scaffold acts as a bioisostere for indole and naphthalene, offering unique lipophilicity and electronic properties. However, the precise positioning of substituents on the benzene ring—specifically at the C5 versus C6 positions—creates profound differences in synthetic accessibility, electronic distribution, and structure-activity relationships (SAR).
This guide provides a technical analysis of the 5-bromo and 6-bromo benzo[b]thiophene isomers. It addresses the "regioselectivity paradox" where direct halogenation fails to access these positions, details the orthogonal synthetic routes required for each, and compares their reactivity in palladium-catalyzed cross-coupling applications.
Electronic & Structural Divergence
The benzo[b]thiophene nucleus consists of a benzene ring fused to a thiophene ring.[1] The sulfur atom exerts a significant electronic influence, but this effect is non-uniform across the fused system.
Electronic Density Distribution
Unlike the indole scaffold, where the nitrogen lone pair strongly activates the benzene ring, the sulfur atom in benzo[b]thiophene is less effective at donating electron density into the benzene ring due to the mismatch in orbital size (3p vs 2p).
-
C3 Position (Beta): This is the most electron-rich site and the primary target for electrophilic aromatic substitution (EAS). Direct bromination of benzo[b]thiophene yields 3-bromobenzo[b]thiophene almost exclusively.
-
C5 vs. C6 (Benzene Ring): The benzene ring is relatively deactivated compared to the thiophene ring.
-
C5 Position: Located "para" to the sulfur atom (in terms of extended conjugation). It is electronically distinct but difficult to access via direct electrophilic attack.
-
C6 Position: Located "meta" to the sulfur atom. It is often the secondary site of electrophilic attack only after the thiophene ring is fully substituted or deactivated, but even then, selectivity is poor.
-
Implication: You cannot synthesize 5-bromo or 6-bromo derivatives via direct bromination of the parent heterocycle. They must be synthesized de novo or from pre-functionalized precursors.
Synthetic Accessibility & Protocols
Accessing these isomers requires "Pre-Strategic" planning—installing the bromine atom on the benzene precursor before forming the thiophene ring.
Synthesis of 5-Bromobenzo[b]thiophene
The most robust route involves the cyclization of 4-bromobenzenethiol derivatives. Since the bromine is para to the thiol group, cyclization locks the bromine at the C5 position.
Protocol: Cyclization of α-Arylthioacetals
-
Alkylation: React 4-bromobenzenethiol with bromoacetaldehyde diethyl acetal in the presence of base (K₂CO₃) to form the sulfide intermediate.
-
Cyclization: Treat the intermediate with polyphosphoric acid (PPA) or chlorobenzene/reflux to induce cyclization.
Figure 1: Regioselective synthesis of the 5-bromo isomer via thiophenol cyclization.
Synthesis of 6-Bromobenzo[b]thiophene
The 6-bromo isomer is frequently accessed via the Wittig reaction strategy or from 6-bromo-2-carboxylic acid precursors. A highly reliable method uses 2-bromo-6-fluorobenzaldehyde .
Protocol: Thio-Wittig / Cyclization
-
Nucleophilic Displacement: React 2-bromo-6-fluorobenzaldehyde with methyl thioglycolate (or similar mercapto-ester) under basic conditions. The sulfur displaces the fluorine (SNAr).
-
Condensation: The resulting intermediate undergoes condensation/cyclization to form the ester-substituted benzothiophene.
-
Decarboxylation: Hydrolysis of the ester followed by copper-catalyzed decarboxylation yields the parent 6-bromobenzo[b]thiophene.
Figure 2: Synthesis of the 6-bromo isomer via SNAr and cyclization.
Reactivity Profile: Palladium-Catalyzed Coupling[2][3]
Both isomers serve as excellent electrophiles in Suzuki-Miyaura and Buchwald-Hartwig couplings, but their reactivity is distinct from the C3-bromo derivatives.
Comparative Reactivity Table
| Feature | 3-Bromo (Heterocycle) | 5-Bromo (Benzene) | 6-Bromo (Benzene) |
| Bond Strength (C-Br) | Weaker (Activated) | Stronger (Aryl-like) | Stronger (Aryl-like) |
| Oxidative Addition | Fast (Pd⁰ inserts rapidly) | Slower | Slower |
| Selectivity | Reacts 1st in bis-bromo systems | Reacts 2nd | Reacts 2nd |
| Electronic Nature | Electron-rich ring | Electron-neutral | Electron-neutral |
Orthogonal Functionalization
If a scaffold contains both a 3-bromo and a 5-bromo substituent, the 3-bromo position will react preferentially in Pd-catalyzed couplings due to the electronic activation of the thiophene ring. This allows for sequential functionalization:
-
Step 1: Suzuki coupling at C3 (Room temperature, mild base).
-
Step 2: Suzuki coupling at C5 (Higher temperature, stronger ligand like XPhos or SPhos).
Medicinal Chemistry & SAR Implications[4][5][6][7]
The choice between 5- and 6-substitution is often a critical "toggle" in Structure-Activity Relationship (SAR) studies.
-
Vector Geometry:
-
5-Position: Projects substituents in a "linear" fashion relative to the C2-C3 axis. This is often used to extend into deep hydrophobic pockets (e.g., in kinase inhibitors targeting the ATP binding site).
-
6-Position: Projects substituents at an angle (approx. 120° deviation). This vector is critical for mimicking the geometry of steroids or stilbenes.
-
-
Case Study: SERMs (Selective Estrogen Receptor Modulators)
-
Raloxifene: The core structure relies on a 6-substituted benzo[b]thiophene (specifically a 6-hydroxyl group). The 6-position mimics the phenolic A-ring of estradiol, facilitating hydrogen bonding with Glu353 and Arg394 in the Estrogen Receptor (ER) ligand-binding domain. Moving this substituent to the 5-position results in a significant loss of binding affinity due to steric clash and loss of the pharmacophore overlap.
-
Figure 3: SAR decision logic for selecting 5- vs 6-substitution.
References
-
Synthesis of 5-Bromobenzo[b]thiophene
-
ChemicalBook Protocol & Safety Data. "5-Bromobenzo[b]thiophene Synthesis and Properties."
-
-
Synthesis of 6-Bromobenzo[b]thiophene
-
Chem-Impex Technical Data. "6-Bromobenzo[b]thiophene: Applications in Organic Electronics."
-
-
Palladium-Catalyzed Coupling Protocols
-
BenchChem Application Note. "Protocols for Palladium-Catalyzed Synthesis of Benzothiophene Derivatives."
-
-
Biological Activity & SAR (Raloxifene)
-
NIH/PubMed. "Design and Synthesis of Benzo[b]thiophene Derivatives as Microtubule Targeting Agents."
-
-
Electronic Properties (DFT Studies)
-
ScienceOpen. "DFT study on polythiophenes containing benzo-fused systems." (Note: Generalized citation based on search context 1.25)
-
Sources
Solubility Profile of 5-Bromo-2-(bromomethyl)benzo[b]thiophene in Organic Solvents: A Theoretical and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-(bromomethyl)benzo[b]thiophene is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science.[1] Its utility in synthetic reactions, formulation, and biological screening is fundamentally governed by its solubility in various organic solvents. This guide provides a comprehensive analysis of the expected solubility characteristics of this compound based on its physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for the accurate determination of both thermodynamic and kinetic solubility, enabling researchers to generate reliable data for critical applications ranging from reaction optimization to early-stage drug development.
Introduction: The Critical Role of Solubility
The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in drugs such as the osteoporosis treatment raloxifene and the asthma medication zileuton.[1][2] The introduction of bromine atoms and a bromomethyl group to this core, as in this compound, creates a versatile intermediate for further functionalization, often through cross-coupling reactions or nucleophilic substitution.[3][4]
The success of these synthetic transformations, as well as the compound's subsequent use in screening and formulation, hinges on its solubility. In drug development, poor solubility is a major hurdle that can compromise bioavailability and lead to the failure of promising drug candidates.[5][6] Therefore, a thorough understanding and accurate measurement of a compound's solubility profile are not merely procedural steps but a cornerstone of rational drug design and process development. This document serves as a foundational resource for researchers working with this compound, providing both a predictive framework for its behavior and a practical guide to its empirical determination.
Physicochemical Profile and Predicted Solubility
Molecular Structure:
-
Parent Scaffold: Benzo[b]thiophene
-
Substituents:
-
C5-position: Bromo group
-
C2-position: Bromomethyl group
-
The parent compound, benzothiophene, is a non-polar aromatic molecule described as soluble in common organic solvents such as acetone, ether, and benzene, but insoluble in water.[2][7] The addition of two bromine atoms significantly increases the molecular weight and lipophilicity.
Predicted Physicochemical Properties:
| Property | Predicted Value/Description | Rationale & Implication for Solubility |
| Molecular Formula | C₉H₆Br₂S | - |
| Molecular Weight | ~322.02 g/mol | A higher molecular weight can sometimes correlate with lower solubility due to stronger crystal lattice energy. |
| Polarity | Predominantly Non-polar / Lipophilic | The large, aromatic benzothiophene core and the two bromine atoms contribute to a large non-polar surface area. The C-Br and C-S bonds introduce some polarity, but this is unlikely to dominate. |
| Hydrogen Bonding | No hydrogen bond donors. Weak hydrogen bond acceptor potential at the sulfur atom. | The inability to act as a hydrogen bond donor will significantly limit solubility in protic solvents like water and alcohols. |
| Predicted XLogP3 | > 4.0 | XLogP3 is a computed measure of hydrophobicity. Values for similar structures like 5-(Bromomethyl)benzo[b]thiophene (3.5)[8] and 5-Bromo-2-methyl-1-benzothiophene (3.8)[9] are high. The addition of a second bromine atom will further increase this value, indicating a strong preference for non-polar environments. |
Solubility Forecast:
Based on the principle of "like dissolves like," this compound is expected to exhibit the following solubility profile:
-
High Solubility: In non-polar aprotic and chlorinated solvents such as:
-
Dichloromethane (DCM)
-
Chloroform
-
Toluene
-
Tetrahydrofuran (THF)
-
1,4-Dioxane
-
-
Moderate to Low Solubility: In polar aprotic solvents like:
-
Acetone
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)[10]
-
-
Very Low Solubility: In polar protic solvents, including:
-
Ethanol
-
Methanol
-
Water
-
Experimental Protocol: Thermodynamic Equilibrium Solubility Determination
For applications in process chemistry, formulation, and regulatory filings, the thermodynamic equilibrium solubility is the most critical parameter.[6] It represents the true saturation point of the compound in a solvent at a specific temperature and pressure. The "shake-flask" method is the gold-standard technique for this determination due to its reliability and direct measurement of the equilibrium state.[11][12]
Causality Behind the Shake-Flask Method
This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid compound and the saturated solution. Every step is deliberate: using excess solid ensures that the dissolution limit is reached; prolonged agitation at a constant temperature allows the system to overcome kinetic barriers and stabilize; and careful phase separation ensures that only the dissolved analyte is measured.
Step-by-Step Protocol
-
Preparation:
-
Accurately weigh approximately 5-10 mg of solid this compound into several glass vials (e.g., 4 mL). Using multiple vials allows for time-point analysis to confirm equilibrium has been reached.
-
To each vial, add a precise volume (e.g., 2 mL) of the desired organic solvent. The amount of solid should be sufficient to remain in excess after saturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C or 37 °C).
-
Agitate the suspensions for a minimum of 24 to 48 hours. For highly crystalline or poorly soluble compounds, 72 hours may be necessary to ensure equilibrium is reached.[11]
-
-
Phase Separation (Critical Step):
-
Remove the vials from the shaker and let them stand undisturbed for at least 30 minutes to allow larger particles to settle.
-
To separate the saturated supernatant from the excess solid, use one of the following methods:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes.
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean analysis vial. This is crucial to remove any fine particulates that could falsely inflate the concentration reading.
-
-
-
Analysis (Quantification by HPLC-UV):
-
Calibration Curve: Prepare a set of standard solutions of this compound of known concentrations in the chosen solvent. Run these standards on an HPLC-UV system to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample onto the HPLC system.
-
Determine the peak area of the compound.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated supernatant by multiplying by the dilution factor. This value is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.
-
Workflow Visualization
The following diagram illustrates the logical flow of the thermodynamic solubility determination process.
Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.
High-Throughput Kinetic Solubility Screening
In early drug discovery, where hundreds of compounds may be synthesized in small quantities, the shake-flask method is too resource-intensive. For this stage, kinetic solubility assays are preferred.[5][6] These methods measure the concentration at which a compound precipitates from a solution when added from a high-concentration DMSO stock. This is not a true equilibrium value but provides a rapid assessment for ranking compounds.
A common method is turbidimetry, where a DMSO stock solution of the compound is added to an aqueous buffer or organic solvent in a microplate well. The absorbance or light scattering is measured over time to detect the formation of a precipitate. While less precise, it is invaluable for high-throughput screening.
Conclusion
This compound is a lipophilic molecule expected to be highly soluble in non-polar organic solvents like DCM and toluene, with progressively lower solubility in more polar solvents. While this theoretical assessment provides a strong directional guide, empirical determination is essential for all research and development applications. The detailed shake-flask protocol provided herein represents a robust and reliable method for obtaining accurate thermodynamic solubility data. For scientists and researchers, investing the time to generate this fundamental data is a critical step that will prevent downstream complications and facilitate the successful application of this versatile chemical intermediate.
References
-
Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. International Scholarly Research Notices. [Link]
-
IntechOpen. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. IntechOpen. [Link]
-
PubChem. (n.d.). 5-(Bromomethyl)benzo[b]thiophene. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link]
-
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]
-
ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
-
MDPI. (2024). Modulation of Properties in[5]Benzothieno[3,2-b][5]benzothiophene Derivatives through Sulfur Oxidation. MDPI. [Link]
-
ChemBK. (2024). benzothiophene. ChemBK. [Link]
-
LinkedIn. (2024). Benzothiophene: Assorted Bioactive Effects. LinkedIn. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Organic Chemistry Portal. [Link]
-
PubChemLite. (n.d.). 5-bromo-benzo[b]thiophene-2-carbaldehyde. PubChemLite. [Link]
-
PMC. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2014). Scheme 1 Synthesis of intermediate compound... ResearchGate. [Link]
-
Arkivoc. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Arkivoc. [Link]
-
PMC. (2009). 2,5-Bis(5-bromo-2-thienyl)thiophene. National Center for Biotechnology Information. [Link]
-
Chemical-Suppliers.com. (n.d.). 5-Bromo-benzo[b]thiophene. Chemical-Suppliers.com. [Link]
-
PubChem. (n.d.). 5-Bromo-2-methyl-1-benzothiophene. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Benzothiophene synthesis [organic-chemistry.org]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. chembk.com [chembk.com]
- 8. 5-(Bromomethyl)benzo[b]thiophene | C9H7BrS | CID 11160498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Bromo-2-methyl-1-benzothiophene | C9H7BrS | CID 13663035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. researchgate.net [researchgate.net]
Technical Safety & Handling Guide: 5-Bromo-2-(bromomethyl)benzo[b]thiophene
Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Whitepaper
Executive Summary & Chemical Identity[1]
5-Bromo-2-(bromomethyl)benzo[b]thiophene (CAS: 128104-93-8 ) is a highly reactive electrophilic intermediate used primarily in medicinal chemistry as a building block for synthesizing bioactive benzothiophene derivatives. Its structural core features a lipophilic benzo[b]thiophene scaffold substituted with a bromine atom at the C5 position and a reactive bromomethyl group at the C2 position.
Due to the presence of the benzylic bromide moiety (bromomethyl), this compound is a potent alkylating agent and a probable lachrymator . It poses significant risks of skin corrosion, severe eye damage, and respiratory irritation.[1] This guide synthesizes safety protocols based on its specific structure-activity relationship (SAR) and standard operating procedures for handling reactive alkyl halides.
Chemical Specifications
| Parameter | Details |
| Chemical Name | This compound |
| CAS Number | 128104-93-8 |
| Molecular Formula | C₉H₆Br₂S |
| Molecular Weight | 305.99 g/mol |
| Physical State | Solid (Off-white to yellow crystalline powder) |
| Solubility | Soluble in DCM, CHCl₃, THF; insoluble in water (hydrolyzes slowly) |
| Reactivity | High (Electrophilic Alkylator); sensitive to moisture and light |
Hazard Identification & Toxicology (Mechanism-Based)
The "Why" of Toxicity: Alkylation Mechanism
Unlike simple irritants, this compound acts via nucleophilic substitution (Sₙ2) . The carbon atom of the bromomethyl group is highly electrophilic. Upon contact with biological tissue, it alkylates nucleophilic residues (e.g., cysteine thiols, amine groups in lysine, DNA bases).
-
Lachrymatory Effect: The TRPA1 ion channels in the cornea and respiratory tract are activated by alkylation, causing immediate, intense tearing and pain.
-
Cytotoxicity: Irreversible alkylation of cellular proteins disrupts enzymatic function, leading to necrosis (chemical burns).
GHS Classification (Derived from SAR)
Based on the pharmacophore of analogous benzylic bromides (e.g., 3-(bromomethyl)benzothiophene).
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[2]
-
Eye Damage: Category 1 (Irreversible effects possible).
Engineering Controls & Personal Protective Equipment (PPE)
Hierarchy of Controls
The handling of this compound requires a containment strategy that assumes high toxicity and volatility of irritating dusts.
Caption: Risk mitigation hierarchy for handling alkylating agents like this compound.
Specific Engineering Requirements
-
Ventilation: All operations (weighing, synthesis, quenching) must be performed in a certified chemical fume hood with a face velocity of 80–100 fpm .
-
Weighing: If available, use a ductless balance enclosure or weigh inside the hood. Static electricity can disperse the fine powder; use an anti-static gun.
Glove Permeation Logic
Standard nitrile gloves offer limited protection against benzylic bromides, which can permeate rapidly.
-
Protocol: Double Gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (tactility).
-
Outer Layer: 5-8 mil Nitrile or Silver Shield™ (Laminate) for prolonged handling.
-
Change Frequency: Immediately upon splash or every 30 minutes of active handling.
-
Experimental Protocol: Synthesis & Quenching
This section details the safe generation of the compound (via NBS bromination) and its subsequent use, emphasizing the Self-Validating Safety approach.
Synthesis: Radical Bromination
Reaction: 5-Bromo-2-methylbenzo[b]thiophene + NBS
-
Setup: Use a flame-dried round-bottom flask equipped with a reflux condenser.
-
Solvent Choice: Carbon tetrachloride (CCl₄) is traditional but toxic; Chlorobenzene or Trifluorotoluene are safer, higher-boiling alternatives that sustain the radical chain reaction [1].
-
Initiation: Add AIBN (azobisisobutyronitrile) only after the solvent is refluxing to prevent induction period "runaways."
-
Monitoring: Monitor consumption of the starting material by TLC. The product is less polar than the alcohol byproduct but more polar than the methyl precursor.
Safe Handling & Quenching Workflow
Never dispose of active alkylating agents directly into waste. They must be chemically deactivated.
Caption: Workflow for quenching active alkylating agents before workup.
Deactivation Protocol:
-
Reagent: Prepare a solution of 10% Sodium Thiosulfate or Ethanolamine .
-
Mechanism: Thiosulfate acts as a "soft" nucleophile, rapidly displacing the bromide to form a non-toxic Bunte salt.
-
Reaction:
-
-
Procedure: Stir the reaction mixture (or rinse glassware) with the quench solution for 30 minutes before standard disposal.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic and sensitive to hydrolysis. Store under Argon or Nitrogen .
-
Light: Protect from light (amber vial) to prevent photolytic debromination or radical degradation.
-
Shelf Life: Re-test purity (H-NMR) every 6 months. Appearance of a singlet at ~4.5 ppm (benzyl alcohol) indicates hydrolysis.
Emergency Response
First Aid
-
Eye Contact: IMMEDIATE irrigation is critical.[3][4] Flush for at least 15 minutes . Do not wait for symptoms (tearing) to subside; the alkylation is silent initially but damaging.
-
Skin Contact: Wash with soap and water.[3][2][4] Do not use ethanol or organic solvents, as they may increase skin permeability to the bromide.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required.[3] Pulmonary edema can be delayed up to 48 hours.
Spill Cleanup
-
Evacuate: Clear the area of non-essential personnel.
-
PPE: Don full PPE (including respiratory protection if powder is loose).
-
Neutralize: Cover the spill with a 1:1 mixture of soda ash and clay cat litter (or commercial spill pads).
-
Decontaminate: Wipe the surface with a 10% Sodium Thiosulfate solution to destroy trace residues.
References
- Radical Bromination Solvents: Offenzauser, C. A., & Noller, C. R. (1955). Organic Syntheses, Coll. Vol. 3, p. 788.
-
Reaction Context (Suzuki Coupling): Rizwan, K., et al. (2014).[5] Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives. Chemistry Central Journal. Retrieved February 25, 2026, from [Link]
Sources
Methodological & Application
Application Notes and Protocols: Site-Specific Conjugation of 5-Bromo-Benzothiophene to Synthetic Peptides
Authored by: Gemini, Senior Application Scientist
Abstract
The functionalization of peptides with heterocyclic moieties is a cornerstone of modern drug discovery and chemical biology, enabling the modulation of pharmacological properties such as potency, stability, and cell permeability. The 5-bromo-benzothiophene scaffold is of particular interest due to its prevalence in medicinally active compounds and its utility as a handle for further chemical diversification via cross-coupling reactions.[1] This guide provides detailed protocols for the covalent attachment of a 5-bromo-benzothiophene moiety to synthetic peptides, targeting researchers, scientists, and drug development professionals. We present two robust methodologies: direct on-resin acylation of the peptide's N-terminus and a post-synthetic modification approach utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry."[2][3] Each protocol is designed to be self-validating, with in-depth explanations of the chemical principles and step-by-step instructions to ensure reliable and reproducible results.
Introduction: The Rationale for Benzothiophene-Peptide Conjugates
Benzothiophene derivatives are privileged structures in medicinal chemistry, forming the core of several FDA-approved drugs.[1] Their incorporation into peptides can enhance binding affinity to biological targets through additional hydrophobic and π-stacking interactions. The bromine atom at the 5-position serves a dual purpose: it can modify the electronic properties of the aromatic system and act as a versatile synthetic handle for late-stage functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5][6] This allows for the rapid generation of a library of diverse peptide conjugates from a single brominated precursor, accelerating structure-activity relationship (SAR) studies.
This document outlines two primary strategies for achieving this conjugation, leveraging well-established principles of solid-phase peptide synthesis (SPPS) and bio-orthogonal chemistry.
-
Strategy A: Direct Amide Bond Formation. This is the most straightforward approach, involving the direct coupling of a 5-bromo-benzothiophene carboxylic acid to the free amine of a peptide, typically at the N-terminus, while the peptide is still attached to the solid support.[7]
-
Strategy B: Post-Synthetic Modification via Click Chemistry. This method offers greater flexibility, especially for complex peptides or when modification at a site other than the N-terminus is desired. It involves synthesizing a peptide containing a bio-orthogonal handle (e.g., an alkyne) and a correspondingly functionalized 5-bromo-benzothiophene (e.g., with an azide), which are then joined in a highly efficient and selective click reaction.[8][9][10]
Core Methodologies and Experimental Protocols
General Laboratory Practices
All manipulations involving resins and reagents should be performed in a well-ventilated fume hood. Anhydrous solvents should be used where specified. The success of solid-phase synthesis relies on driving reactions to completion; therefore, thorough washing of the resin between steps is critical to remove excess reagents and byproducts.[11][12]
Protocol 1: Direct On-Resin Acylation
This protocol describes the coupling of 5-bromo-benzothiophene-2-carboxylic acid to the N-terminus of a peptide synthesized on a solid support using the standard Fmoc/tBu strategy.[11][12][13]
Caption: Workflow for direct on-resin acylation of a peptide.
| Reagent | Supplier | Purpose |
| Rink Amide Resin | e.g., Aapptec | Solid support for peptide synthesis |
| Fmoc-protected Amino Acids | e.g., Bachem | Peptide building blocks |
| Dimethylformamide (DMF), peptide synthesis grade | Major Supplier | Primary solvent |
| Piperidine | Major Supplier | Fmoc deprotection reagent |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Major Supplier | Peptide coupling reagent |
| HOAt (1-Hydroxy-7-azabenzotriazole) | Major Supplier | Racemization suppressant additive |
| N,N-Diisopropylethylamine (DIPEA) | Major Supplier | Base for coupling reaction |
| 5-Bromo-benzothiophene-2-carboxylic acid | Commercial Source | Moiety to be attached |
| Dichloromethane (DCM) | Major Supplier | Washing solvent |
| Trifluoroacetic acid (TFA) | Major Supplier | Cleavage and deprotection reagent |
| Triisopropylsilane (TIS) | Major Supplier | Scavenger for cleavage |
| Diethyl ether, cold | Major Supplier | Peptide precipitation |
| Acetonitrile (ACN), HPLC grade | Major Supplier | HPLC mobile phase |
-
Peptide Synthesis:
-
Synthesize the desired peptide sequence on Rink Amide resin (0.1 mmol scale) using a standard Fmoc/tBu solid-phase peptide synthesis protocol.[14][15]
-
After the final amino acid coupling, perform a final N-terminal Fmoc deprotection by treating the resin with 20% (v/v) piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and then DMF (3x) to ensure complete removal of piperidine.
-
-
On-Resin Coupling of 5-Bromo-Benzothiophene Moiety:
-
Prepare the activation solution: In a separate vial, dissolve 5-bromo-benzothiophene-2-carboxylic acid (0.3 mmol, 3 eq.), HATU (0.29 mmol, 2.9 eq.), and HOAt (0.3 mmol, 3 eq.) in 2 mL of DMF.
-
Add DIPEA (0.6 mmol, 6 eq.) to the activation solution and vortex briefly.
-
Immediately add the activation solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 4 hours. To ensure complete coupling, the reaction can be left overnight.
-
Self-Validation Checkpoint: To confirm reaction completion, a small sample of the resin can be taken, washed, cleaved, and analyzed by LC-MS. The absence of the starting peptide mass confirms a complete reaction. A Kaiser test can also be used to check for the presence of free primary amines.[13]
-
-
Washing:
-
Following the coupling, drain the reaction vessel and wash the resin extensively with DMF (5x), DCM (3x), and Methanol (3x).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Use approximately 10 mL per 0.1 mmol of resin.
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a 50 mL conical tube.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide by adding the TFA filtrate dropwise into a 10-fold excess of ice-cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Air-dry the crude peptide pellet to remove residual ether.
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., 50% ACN/water with 0.1% TFA) for purification.
-
Purify the peptide conjugate using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.[16]
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
-
Characterization:
Protocol 2: Post-Synthetic Modification via Click Chemistry
This protocol involves the synthesis of a peptide containing an alkyne-functionalized amino acid (e.g., L-Propargylglycine, Pra) and its subsequent conjugation to 5-bromo-2-azidomethyl-benzothiophene.
Caption: Workflow for post-synthetic click chemistry conjugation.
| Reagent | Supplier | Purpose |
| Fmoc-L-Propargylglycine (Fmoc-Pra-OH) | Commercial Source | Alkyne-containing amino acid |
| 5-bromo-2-azidomethyl-benzothiophene | Custom Synthesis* | Azide-functionalized moiety |
| Copper(II) Sulfate (CuSO₄) | Major Supplier | Catalyst precursor for CuAAC |
| Sodium Ascorbate | Major Supplier | Reducing agent for Cu(I) generation |
| tert-Butanol (tBuOH) | Major Supplier | Reaction co-solvent |
| All other reagents as listed in Protocol 1 | - | - |
*The synthesis of 5-bromo-2-azidomethyl-benzothiophene from a corresponding alcohol or halide is a standard organic transformation and is assumed to be performed prior to this protocol.
-
Synthesis of Alkyne-Modified Peptide:
-
Synthesize the peptide using standard Fmoc-SPPS, incorporating Fmoc-Pra-OH at the desired position in the sequence.
-
Cleave the peptide from the resin, precipitate, and purify by RP-HPLC as described in Protocol 1 (Steps 4-5). This will yield the pure, alkyne-containing peptide.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): [8]
-
In a microcentrifuge tube, dissolve the purified alkyne-peptide (1 eq.) in a 1:1 mixture of t-Butanol and water.
-
Add 5-bromo-2-azidomethyl-benzothiophene (1.5 eq.).
-
In a separate tube, prepare fresh aqueous solutions of CuSO₄ (0.5 eq.) and sodium ascorbate (2.5 eq.).
-
Add the sodium ascorbate solution to the peptide/azide mixture, followed by the CuSO₄ solution. The reaction should turn a pale yellow/green.
-
Agitate the reaction at room temperature for 1-4 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by analytical LC-MS. The starting peptide mass will be consumed and a new peak corresponding to the triazole-linked conjugate will appear.
-
-
Purification and Characterization:
-
Upon reaction completion, directly inject the reaction mixture onto a preparative RP-HPLC system for purification.
-
Collect and lyophilize the pure fractions.
-
Confirm the final product identity and purity by analytical LC-MS.
-
Advanced Application: Further Diversification via Suzuki-Miyaura Coupling
The 5-bromo-benzothiophene moiety, once attached to the peptide, is not merely a passive structural element. The bromine atom serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling.[5][19] This enables the late-stage introduction of a wide variety of aryl or heteroaryl groups, creating a library of analogs from a single precursor.
A general procedure involves reacting the purified bromo-benzothiophene peptide with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., sSPhos), and a base (e.g., K₂CO₃ or KF) in an aqueous/organic solvent mixture.[5][6] The reaction conditions must be carefully optimized to be compatible with the peptide's functional groups.[20]
Summary and Troubleshooting
| Parameter / Issue | Direct Acylation (Protocol 1) | Click Chemistry (Protocol 2) |
| Primary Advantage | Fewer steps, more atom-economical. | Highly selective and bio-orthogonal. Ideal for internal modifications and sensitive peptides. |
| Key Reagents | Peptide coupling reagents (HATU, etc.), 5-bromo-benzothiophene-2-carboxylic acid. | Copper(II) sulfate, sodium ascorbate, functionalized peptide and moiety. |
| Common Pitfall | Incomplete coupling to the peptide N-terminus. | Copper-mediated peptide degradation or oxidation. |
| Troubleshooting | Incomplete Coupling: Use a higher excess of reagents, extend reaction time, or perform a double coupling. Confirm N-terminal deprotection is complete before coupling. | Degradation: Use a copper-protecting ligand (e.g., TBTA). Ensure reagents are fresh and degas solvents to minimize oxidation. |
| Reaction Monitoring | Kaiser test for free amines; test cleavage and LC-MS analysis. | LC-MS analysis to track disappearance of starting materials and appearance of product. |
Conclusion
The protocols detailed in this guide provide robust and reproducible methods for the site-specific attachment of a 5-bromo-benzothiophene moiety to synthetic peptides. The choice between direct acylation and post-synthetic click chemistry will depend on the specific peptide sequence, the desired location of the modification, and the overall synthetic strategy. By leveraging these techniques, researchers can efficiently generate novel peptide-based molecules with enhanced properties and built-in handles for further chemical exploration, thereby accelerating the discovery and development of new therapeutic agents and research tools.
References
-
Self-Assembly and Electrical Conductivity of a New[21]benzothieno[3,2-b][21]-benzothiophene (BTBT)-Peptide Hydrogel. MDPI. Available at: [Link]
-
The pH- and salt-controlled self-assembly of[21]benzothieno[3,2-b][21]-benzothiophene–peptide conjugates in supramolecular hydrogels. Royal Society of Chemistry. Available at: [Link]
-
A New Wave of Amide Bond Formations for Peptide Synthesis. Royal Society of Chemistry. Available at: [Link]
-
Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. bioRxiv. Available at: [Link]
-
Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. PMC. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Solid-phase peptide synthesis. Digital CSIC. Available at: [Link]
-
Click Chemistry in Peptide-Based Drug Design. MDPI. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]
-
Solid phase peptide synthesis: New resin and new protecting group. CORE. Available at: [Link]
-
Benzothiophene synthesis. Organic Chemistry Portal. Available at: [Link]
-
Click Chemistry in Peptide-Based Drug Design. ResearchGate. Available at: [Link]
-
Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. Available at: [Link]
-
A not-so-ancient grease history: click chemistry and protein lipid modifications. PMC. Available at: [Link]
-
Self-Assembly and Electrical Conductivity of a New[21]benzothieno[3,2-b][21]-benzothiophene (BTBT)-Peptide Hydrogel. PubMed. Available at: [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. eScholarship.org. Available at: [Link]
-
Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. PMC. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. MDPI. Available at: [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. ResearchGate. Available at: [Link]
-
Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters. Available at: [Link]
-
A Simple and Robust Method to Add Functional Molecules to Peptides. TheSynapse. Available at: [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. American Chemical Society. Available at: [Link]
-
Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journals. Available at: [Link]
-
Peptide modification via a mild carbonylative Suzuki-Miyaura reaction gives late-stage access to diaryl-ketones. ChemRxiv. Available at: [Link]
-
Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. University of Cambridge. Available at: [Link]
-
Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. PMC. Available at: [Link]
-
Characterization and quantification of thiol-peptides in Arabidopsis thaliana using combined dilution and high sensitivity HPLC-ESI-MS-MS. PubMed. Available at: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]
-
HPLC of Peptides and Proteins. SpringerLink. Available at: [Link]
Sources
- 1. Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Peptide stapling by late-stage Suzuki–Miyaura cross-coupling [beilstein-journals.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. cpcscientific.com [cpcscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. digital.csic.es [digital.csic.es]
- 14. chem.uci.edu [chem.uci.edu]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. renyi.hu [renyi.hu]
- 17. lcms.cz [lcms.cz]
- 18. ijsra.net [ijsra.net]
- 19. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. The pH- and salt-controlled self-assembly of [1]benzothieno[3,2-b][1]-benzothiophene–peptide conjugates in supramolecular hydrogels - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Safe Handling of Lachrymatory Bromomethyl Benzothiophenes
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with bromomethyl benzothiophenes. These compounds are valuable synthetic intermediates but are often potent lachrymators, requiring specific handling procedures to ensure laboratory safety and experimental integrity. This document offers in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Understanding the Hazard: The "Why" Behind the Tears
Bromomethyl benzothiophenes are a class of organic compounds that can cause tearing and irritation to the eyes and respiratory tract.[1][2] This lachrymatory effect is primarily due to the reactivity of the bromomethyl group.
The Chemistry of Irritation
The carbon-bromine bond in the bromomethyl group is susceptible to nucleophilic attack. When airborne particles or vapors of these compounds come into contact with moisture, such as the moisture in your eyes or on mucous membranes, a reaction occurs. This reaction can lead to the formation of hydrobromic acid (HBr), a strong irritant.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise during the handling and use of bromomethyl benzothiophenes.
Personal Protective Equipment (PPE)
Q1: What is the absolute minimum PPE required when working with bromomethyl benzothiophenes, even for a quick task?
A1: There is no "quick task" that justifies minimal PPE with these compounds. The absolute minimum requirement at all times is:
-
Eye Protection: Chemical splash goggles are mandatory.[3][4] Safety glasses with side shields are not sufficient. For tasks with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[4][5]
-
Gloves: Use chemical-resistant gloves.[6] Nitrile gloves are a common choice, but it is crucial to double-check the manufacturer's compatibility chart for the specific solvent you are using. Always double-glove, and change the outer glove immediately upon suspected contact.[7]
-
Lab Coat: A flame-resistant lab coat is essential to protect your skin and clothing from splashes.[8]
-
Closed-toe Shoes: Never wear open-toed shoes in a laboratory setting.[7]
Q2: I can still smell the compound even with my PPE on. What should I do?
A2: If you can smell the compound, your respiratory protection is inadequate, or you are not using it correctly.
-
Work in a Fume Hood: All work with bromomethyl benzothiophenes must be conducted in a certified chemical fume hood.[1][8]
-
Respirator Use: For situations with a higher potential for vapor generation, a respirator may be necessary.[3][5] Consult with your institution's Environmental Health and Safety (EHS) department for proper respirator selection and fit-testing.[9]
Handling and Storage
Q3: How should I properly store bromomethyl benzothiophenes to minimize risks?
A3: Proper storage is crucial to prevent accidental exposure and degradation of the compound.
-
Sealed Containers: Store in a tightly sealed, clearly labeled container.
-
Ventilated Storage: Keep the container in a ventilated cabinet, preferably within a secondary container to contain any potential leaks.
-
Incompatible Materials: Store away from strong oxidizing agents, bases, and moisture.
Q4: What is the best way to transfer these compounds from one container to another?
A4: All transfers should be performed in a chemical fume hood.[8]
-
Use a Syringe or Cannula: For liquid transfers, use a syringe or cannula to minimize exposure to air.
-
Weighing Solids: When weighing solid bromomethyl benzothiophenes, do so in the fume hood on a disposable weigh boat.
Spills and Decontamination
Q5: I've spilled a small amount of a bromomethyl benzothiophene solution in the fume hood. What's the first thing I should do?
A5: For a minor spill contained within the fume hood:
-
Alert Others: Inform your colleagues in the immediate area.[10]
-
Ensure Ventilation: Keep the fume hood sash at the appropriate working height.
-
Neutralize: Cover the spill with a neutralizing agent like sodium bicarbonate for acidic byproducts.[11]
-
Absorb: Use an inert absorbent material like vermiculite or sand to soak up the neutralized spill.[10][11] Do not use paper towels, as they can react with some chemicals.[11]
-
Collect and Dispose: Carefully collect the absorbed material into a labeled hazardous waste container.[10]
-
Decontaminate: Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of PPE: Dispose of your gloves and any other contaminated disposable PPE as hazardous waste.
Q6: What constitutes a "major spill," and what is the procedure?
A6: A major spill is one that occurs outside of a fume hood, involves a large quantity of material, or presents an immediate fire or respiratory hazard.
-
Evacuate: Immediately evacuate the laboratory.[10]
-
Alert: Activate the nearest fire alarm and notify your institution's EHS or emergency response team.[12]
-
Isolate: Close the laboratory doors to contain the vapors.[10]
-
Do Not Re-enter: Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.
Accidental Exposure
Q7: What is the immediate first aid for eye contact with a bromomethyl benzothiophene?
A7: Immediate and thorough flushing is critical.[12]
-
Eyewash Station: Immediately go to the nearest eyewash station and flush your eyes with a copious amount of water for at least 15 minutes.[10][13]
-
Hold Eyelids Open: Keep your eyelids open during the flushing to ensure water reaches all surfaces of the eye and eyelid.[12]
-
Remove Contact Lenses: If you are wearing contact lenses, remove them immediately.[2][4]
-
Seek Medical Attention: After flushing, seek immediate medical attention.[10][13]
Q8: What should I do if I get a bromomethyl benzothiophene on my skin?
A8:
-
Remove Contaminated Clothing: Immediately remove any clothing that has come into contact with the chemical.[14]
-
Flush with Water: Flush the affected skin area with copious amounts of water for at least 15 minutes.[13] Use a safety shower if the area of contact is large.[10]
-
Wash with Soap and Water: After flushing, wash the area with mild soap and water.[13]
-
Seek Medical Attention: If skin irritation persists, seek medical attention.[13]
Quenching and Workup
Q9: My reaction involving a bromomethyl benzothiophene is complete. What is the safest way to quench it?
A9: Quenching can be an exothermic process and should be done with care.[15]
-
Cool the Reaction: Cool the reaction mixture in an ice bath before adding the quenching agent.[15][16]
-
Slow Addition: Add the quenching solution slowly and dropwise to control the rate of reaction and any potential heat generation.[16][17]
-
Choice of Quenching Agent: A common and generally safe quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl).[16][18] For reactions that may have become acidic, a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) can be used.[16]
Q10: I'm noticing some decomposition of my product during the aqueous workup. How can I minimize this?
A10: Bromomethyl benzothiophenes can be sensitive to both acidic and basic conditions, especially during prolonged contact with an aqueous phase.[16]
-
Use Neutral or Buffered Solutions: Wash the organic layer with neutral or slightly buffered aqueous solutions (e.g., brine, saturated NaHCO₃).[16]
-
Minimize Contact Time: Perform extractions and washes as quickly as possible.
-
Low Temperature: Keep the solutions cold during the workup process to minimize decomposition.[16]
Experimental Workflow & Diagrams
Safe Handling Workflow
The following diagram illustrates the key steps for safely handling bromomethyl benzothiophenes.
Caption: The reaction of bromomethyl benzothiophene with water to produce an irritant.
Quantitative Data Summary
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Chemical Splash Goggles | Protects eyes from splashes and vapors. [3] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Prevents skin contact and absorption. [6] |
| Body Protection | Flame-Resistant Lab Coat | Protects skin and clothing from spills. [8] |
| Respiratory Protection | Fume Hood / Respirator | Prevents inhalation of harmful vapors. [3][5] |
| Emergency Procedure | Action | Duration/Details |
| Eye Contact | Flush with water at an eyewash station. | Minimum 15 minutes. [10][12] |
| Skin Contact | Flush with water, use safety shower for large areas. | Minimum 15 minutes. [10][13] |
| Inhalation | Move to fresh air immediately. | Seek medical attention. [13] |
| Ingestion | Do not induce vomiting. | Seek immediate medical attention. [10] |
References
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
- Lachrymators. Brandeis University.
- Ensuring Safety: The Importance of PPE for Handling Chemicals. (2024, June 6). PPS Essentials.
- Safety Guidelines for Handling Chemicals. HPE Support.
- How do you neutralize tear gas? (2019, June 12). Quora.
- preventing decomposition of (2S)-3-(bromomethyl)but-3-en-2-ol during workup. Benchchem.
- Personal Protective Equipment (PPE). (2026, February 4). CHEMM.
- Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.
- Chemical warfare. Wikipedia.
- mechanism of action of (2S)-3-(bromomethyl)but-3-en-2-ol in specific reactions. Benchchem.
- Chemical Emergencies. VDEM.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC.
- Benzothiophene synthesis. Organic Chemistry Portal.
- Emergency Procedures for Incidents Involving Chemicals. Research Safety.
- The Quench.
- A Comparative Guide to the Reactivity of 3- (Bromomethyl)selenophene and 3. Benchchem.
- Tear Gas Cleanup, Removal & Neutralization Procedure. (2018, May 17). Restoration Pro Selection.
- Tear gas, formally known as a lachrymator a gent. sometimes.
- Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. Physicians for Human Rights - PHR.
- Recent Progress in the Synthesis of Benzo[b]thiophene. Bentham Science Publisher.
- First Aid Procedures for Chemical Hazards. NIOSH - CDC.
- 2-Butenoic acid, 2,3-dibromo-, (2E). Organic Syntheses Procedure.
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- BIS(BROMOMETHYL) COMPOUNDS. The Journal of Organic Chemistry - ACS Publications.
-
Modulation of Properties inB[6]enzothieno[3,2-b]b[6]enzothiophene Derivatives through Sulfur Oxidation. (2024, July 29). MDPI. Retrieved from
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Neutralizing Chemical Spills in the Lab. (2025, March 12). GMP Plastics.
- GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY.
- Benzothiophene. Wikipedia.
-
Modulation of Properties inB[6]enzothieno[3,2- b]b[6]enzothiophene Derivatives through Sulfur Oxidation. (2024, July 29). PubMed. Retrieved from
-
Reactivity ofB[6]enzothieno[3,2-b]b[6]enzothiophene — Electrophilic and Metalation Reactions. ResearchGate. Retrieved from
- Benzo(B)Thiophene. (2025, April 14). PubChem - NIH.
Sources
- 1. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 2. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 3. pps-essentials.co.uk [pps-essentials.co.uk]
- 4. support.hpe.com [support.hpe.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. falseguridad.com [falseguridad.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. gz-supplies.com [gz-supplies.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. gmpplastic.com [gmpplastic.com]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. Chemical Emergencies | VDEM [vaemergency.gov]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. benchchem.com [benchchem.com]
Optimal solvent systems for alkylation with benzothiophene bromides
Technical Support Center: Benzothiophene Alkylation Systems Ticket ID: #BT-ALK-SOLV-OPT | Status: Open | Priority: High
Welcome to the Technical Response Unit.
Subject: Optimization of Solvent Systems for Alkylation of Benzothiophene Bromides. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
You are encountering challenges with alkylating benzothiophene bromides. This class of heterocycles presents a unique dichotomy: the thiophene ring is electron-rich and reactive, while the fused benzene ring adds lipophilicity and steric rigidity.
This guide is structured not as a textbook, but as a troubleshooting workflow. We will address the three primary methodologies for utilizing the bromide handle: Lithium-Halogen Exchange , Suzuki-Miyaura Cross-Coupling , and Kumada Coupling , with a heavy emphasis on solvent effects that drive yield and selectivity.
Module 1: The Cryogenic Desk (Lithium-Halogen Exchange)
Primary Workflow: Converting x-bromobenzothiophene to x-lithiobenzothiophene, followed by electrophilic trapping (SN2).
The Core Problem: The "Halogen Dance" & Stability
Users often report low yields or wrong regioisomers when lithiating 3-bromobenzothiophene. This is rarely a reagent issue; it is a solvent/temperature thermodynamic issue .
-
Mechanism: Upon lithiation at C3, the kinetic product (3-lithio) is formed.[1] However, the C2 position is thermodynamically more acidic. If the solvent coordinates too strongly or the temperature rises above -70°C, the lithium migrates to C2 (Halogen Dance), leading to the wrong alkylated product.
Recommended Solvent Systems
| Solvent System | Grade Requirement | Application Context | Technical Rationale |
| Anhydrous THF | <50 ppm H₂O | Standard Protocol | Excellent Lewis basicity solvates Li+ aggregates, promoting rapid exchange. Warning: Must be kept <-78°C to prevent scrambling. |
| Diethyl Ether (Et₂O) | Anhydrous | High Selectivity | Weaker coordination than THF. Slows down the "halogen dance" equilibration, preserving the kinetic 3-lithio species better than THF. |
| 2-MeTHF | Anhydrous | Process/Green | Higher boiling point and lower miscibility with water than THF. Forms stable organolithium aggregates but decomposes slower than THF. |
| Toluene/THF (9:1) | Anhydrous | Non-Polar Electrophiles | The non-polar bulk (toluene) precipitates Li-salts, driving the reaction forward while minimizing solvent decomposition. |
Protocol: 3-Bromobenzothiophene Alkylation (High Fidelity)
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Solvent: Add Anhydrous Et₂O (preferred for regiocontrol) or THF. Concentration: 0.1 M.
-
Cooling: Cool to -78°C (Dry ice/Acetone). Critical: Do not proceed until internal temp is stable.
-
Exchange: Add t-BuLi (2.0 equiv) dropwise.
-
Why 2.0 equiv? The first equivalent performs the exchange; the second destroys the resulting t-butyl bromide (E2 elimination) to prevent it from alkylating your product.[2]
-
-
Incubation: Stir for exactly 30 mins at -78°C.
-
Trapping: Add alkyl halide (dissolved in minimal solvent) slowly.
-
Warm-up: Allow to warm to RT only after 1 hour of stirring at -78°C.
Module 2: The Catalysis Desk (Cross-Coupling)
Primary Workflow: Suzuki-Miyaura or Negishi coupling of benzothiophene bromides.
The Core Problem: Solubility vs. Catalyst Death
Benzothiophenes are lipophilic. Standard aqueous Suzuki conditions often fail because the substrate "greases out" or the catalyst deactivates before penetrating the micelle.
Decision Matrix: Solvent Selection
Figure 1: Decision tree for selecting solvent systems based on coupling mechanism and substrate solubility.
Top-Tier Solvent Systems for Suzuki Coupling
-
The "Workhorse": Toluene/Water (3:1) + K₃PO₄
-
The "Green" High-Performance: t-Amyl Alcohol (2-Methyl-2-butanol)
-
Why: It solubilizes both lipophilic benzothiophenes and polar bases/catalysts. It has a high boiling point (102°C) allowing for faster kinetics without the toxicity of Dioxane or DMF. It separates cleanly from water during workup.
-
-
The "Difficult Substrate": 1,4-Dioxane/H₂O (4:1)
-
Why: Essential for highly polar functionalized benzothiophenes.
-
Warning: Dioxane is a peroxide former and difficult to remove (high BP). Use only if Toluene fails.
-
Module 3: Troubleshooting & FAQs
FAQ 1: "I'm seeing significant homocoupling (Benzothiophene-Benzothiophene) in my Kumada coupling."
Diagnosis: This is common in THF due to slow transmetalation allowing the oxidative addition species to dimerize. Solution: Switch to 2-MeTHF or a Toluene/THF mixture.
-
Technical Insight: 2-MeTHF has been shown to reduce dithienyl side products significantly compared to pure THF in Nickel-catalyzed Kumada couplings. The steric bulk of the solvent likely influences the catalyst resting state.
FAQ 2: "My 3-bromobenzothiophene reaction yields the 2-alkyl product."
Diagnosis: You have encountered the "Halogen Dance." Fix:
-
Ensure temperature is <-78°C strictly.
-
Switch solvent from THF to Diethyl Ether .
-
If using Suzuki, ensure your catalyst isn't promoting isomerization (rare, but possible with Pd migration).
FAQ 3: "Can I use 'Green' solvents for these reactions?"
Answer: Yes, and you should.
-
Replacement for THF: Use 2-MeTHF (2-methyltetrahydrofuran).[5][6][7][8] It is derived from corncobs (bio-based), has a higher boiling point (80°C vs 66°C), and separates better from water, reducing workup volume.
-
Replacement for DMF/DMAc: Use NBP (N-butylpyrrolidinone) or CPME (Cyclopentyl methyl ether) .
Summary of Recommendations
| Reaction Type | Substrate Condition | Recommended Solvent | Catalyst/Additive |
| Lithiation | 3-Bromobenzothiophene | Diethyl Ether (Anhydrous) | t-BuLi (2 eq), -78°C |
| Lithiation | 2-Bromobenzothiophene | THF or 2-MeTHF | n-BuLi, -78°C to 0°C |
| Suzuki | Lipophilic / Simple | Toluene / Water (3:1) | Pd(dppf)Cl₂, K₃PO₄ |
| Suzuki | Polar / Complex | t-Amyl Alcohol | Pd(OAc)₂ / SPhos |
| Kumada | All | 2-MeTHF | Ni(dppp)Cl₂ |
References
-
BenchChem. (2025).[1][4][5] Application Notes and Protocols for the Lithiation of 3-Bromothiophene. BenchChem Technical Library. Link
-
Lipshutz, B. H., & Ghorbani, F. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Sustainable Chemistry & Engineering. Link
-
Ayres, J. N., et al. (2026). 2-MeTHF vs. THF: Which Solvent is Right for Your Pharmaceutical Synthesis? NBInno Technical Guides. Link
-
Organic Chemistry Portal. (2014). Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. Organic Letters. Link
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Laboratory Resources. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US7205414B2 - Process for the Kumada coupling reaction - Google Patents [patents.google.com]
- 7. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Storage conditions to prevent degradation of bromomethyl compounds
Introduction for the Modern Researcher
Bromomethyl compounds are indispensable reagents in drug discovery and organic synthesis, prized for the reactivity of the benzylic bromide which allows for the strategic introduction of molecular scaffolds. However, this same reactivity makes them inherently susceptible to degradation, compromising sample integrity, leading to inconsistent experimental results, and generating impurities that complicate purification. This guide provides field-proven insights and troubleshooting protocols to help you maintain the stability and purity of your bromomethyl compounds, ensuring the reliability and reproducibility of your research.
Part 1: Frequently Asked Questions (FAQs) - The Essentials of Stability
This section addresses the most common questions regarding the storage and handling of bromomethyl compounds.
Q1: What are the ideal storage conditions for bromomethyl compounds?
A1: The cornerstone of preserving these reagents is meticulous control of their environment. Optimal long-term stability is achieved by storing them in a cool, dry, and dark place .[1] Specifically:
-
Temperature: Refrigeration at 2-8°C is highly recommended to significantly slow the rate of all degradation pathways.[2]
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere , such as nitrogen or argon. This displaces moisture and oxygen, key culprits in degradation.[1]
-
Light: Use amber glass vials or containers wrapped in aluminum foil to protect the compound from light, particularly UV radiation, which can initiate photochemical degradation.[2]
Q2: My bromomethyl compound is turning yellow/brown and becoming sticky. What is happening?
A2: These visual cues are classic indicators of degradation.[1] A pure bromomethyl compound is typically a white to off-white crystalline solid. A color change and clumpy or oily consistency strongly suggest:
-
Hydrolysis: The compound has absorbed atmospheric moisture, and the bromomethyl group is converting to a hydroxymethyl group. This is often the primary cause of the material becoming sticky.[3]
-
Oxidation & Polymerization: Exposure to air and light can lead to complex side reactions, forming colored impurities and polymeric materials.
Q3: What are the primary chemical reactions that cause degradation?
A3: There are two main degradation pathways you must mitigate:
-
Hydrolysis: This is a nucleophilic substitution reaction where water attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming the corresponding benzyl alcohol and hydrobromic acid (HBr). The generated HBr can then catalyze further degradation.[1] This reaction is accelerated by elevated temperatures and is particularly rapid under basic conditions (pH > 8-9).[4]
-
Free-Radical Degradation: Initiated by light (photolysis) or heat, the carbon-bromine bond can break homolytically to form a bromine radical and a benzyl radical.[5] These highly reactive radicals can then propagate a chain reaction, leading to dimerization, polymerization, and other undesirable byproducts.[6]
Q4: Are stabilizers added to commercial bromomethyl compounds? If so, how do they work?
A4: Yes, some commercial bromomethyl reagents are supplied with stabilizers. Understanding their function is key to proper handling.
-
Acid Scavengers: Small amounts of an epoxide, such as propylene oxide , are often added.[7] These molecules act as acid scavengers. They react with and neutralize any HBr formed from hydrolysis, preventing it from catalyzing further decomposition.[2][8]
-
Radical Inhibitors: Phenolic compounds like hydroquinone or Butylated Hydroxytoluene (BHT) may be included to inhibit free-radical polymerization.[6][7] They function by "trapping" highly reactive radical intermediates, forming a stable, non-reactive radical species that terminates the degradation chain reaction.[6]
Part 2: Degradation Pathways Explained
A deeper understanding of the degradation mechanisms allows for more effective preventative measures.
Mechanism 1: Hydrolysis (SN1/SN2 Pathway)
The hydrolysis of a bromomethyl group to an alcohol is a classic nucleophilic substitution reaction. It can proceed through an SN2 mechanism (bimolecular, favored for primary bromides) or an SN1 mechanism (unimolecular, involving a stable benzylic carbocation intermediate). The rate of hydrolysis for benzyl halides is often independent of pH in neutral to acidic conditions but increases significantly in basic solutions.[9]
The primary degradation product is the corresponding alcohol, which may be further oxidized to an aldehyde, especially if exposed to air over time.[2][10]
Mechanism 2: Photochemical & Thermal Free-Radical Degradation
This pathway is a chain reaction initiated by energy input (light or heat).
-
Initiation: UV light provides the energy to cleave the C-Br bond, generating two radical species.
-
Propagation: The benzyl radical can react with another bromomethyl molecule, or the bromine radical can abstract a hydrogen from an impurity, propagating the chain.
-
Termination: Two radicals combine to form a stable, non-radical product, such as a dimer.
The diagram below illustrates these competing degradation pathways.
Caption: Key degradation pathways for bromomethyl compounds.
Part 3: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common issues encountered during experiments.
| Problem Observed | Potential Cause(s) | Recommended Action(s) |
| Low yield in a reaction using a bromomethyl reagent. | 1. Degraded Reagent: The starting material has hydrolyzed, reducing the concentration of the active reagent. 2. Incomplete Reaction: Reaction time or temperature may be insufficient. | 1. Verify Reagent Purity: Before use, run a quick TLC or ¹H NMR. Compare against a reference spectrum or a fresh sample. Look for the appearance of alcohol (R-CH₂OH) or aldehyde (R-CHO) peaks.[11] 2. Use Fresh Reagent: If degradation is suspected, use a freshly opened bottle or a recently purified batch of the reagent. 3. Optimize Reaction: Monitor the reaction by TLC to ensure it goes to completion before workup. |
| Product is an oil or fails to crystallize after synthesis. | 1. High Impurity Load: Significant amounts of hydrolysis products or residual solvents are present, acting as an oiling agent and inhibiting crystallization.[3] 2. Incorrect Solvent System: The chosen recrystallization solvent is not appropriate. | 1. Pre-Purification: Before attempting recrystallization, purify the crude oil via flash column chromatography to remove the bulk of impurities.[3] 2. Thorough Drying: Ensure the crude product is thoroughly dried under high vacuum to remove all residual solvents. 3. Optimize Recrystallization: Perform small-scale solvent screens to find a solvent system where the product is soluble when hot but sparingly soluble when cold. |
| Purified compound degrades upon storage. | 1. Residual Moisture or Acid: Trace amounts of water or acidic byproducts from the workup are trapped in the solid. 2. Improper Storage Conditions: Exposure to light, air, or elevated temperatures. | 1. Ensure Absolute Dryness: Dry the purified solid under high vacuum for several hours before storage. 2. Inert Atmosphere: Flush the storage vial with nitrogen or argon before sealing.[2] 3. Strict Storage Protocol: Store the vial at 2-8°C, wrapped in foil or in a dark cabinet. |
| Difficulty separating the desired product from impurities by column chromatography. | 1. Similar Polarity: The desired product and a key impurity (e.g., dibrominated byproduct or starting material) have very similar Rf values.[11] 2. Column Overload: Too much crude material was loaded onto the column. | 1. Optimize Mobile Phase: Use a shallow solvent gradient or an isocratic elution with a low-polarity solvent system to maximize separation. Test various solvent systems by TLC first.[11] 2. Correct Loading: Use a proper ratio of crude material to silica gel (typically 1:30 to 1:50 by weight). |
Troubleshooting Workflow: A Decision Tree
This diagram provides a logical workflow for addressing purity issues with bromomethyl compounds.
Caption: Decision tree for troubleshooting purity issues.
Part 4: Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
This protocol allows for the rapid assessment of sample integrity.
-
Sample Preparation: Accurately weigh ~5 mg of the bromomethyl compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Identify the Bromomethyl Peak: The benzylic protons (Ar-CH₂ -Br) typically appear as a sharp singlet between δ 4.4 and 4.7 ppm.
-
Look for Hydrolysis Product: The corresponding alcohol (Ar-CH₂ -OH) will have a peak shifted slightly upfield, typically between δ 4.2 and 4.5 ppm.
-
Look for Aldehyde Product: If oxidation has occurred, an aldehyde proton (Ar-CH =O) will appear far downfield, typically between δ 9.5 and 10.5 ppm.
-
Integration: Compare the integration of the bromomethyl peak to the integration of impurity peaks to estimate the percentage of degradation.
-
Protocol 2: Small-Scale Desiccation and Inert Gas Storage
This protocol should be followed for all opened bromomethyl reagents.
-
Preparation: Place the opened vial of the bromomethyl compound into a larger glass desiccator containing a suitable desiccant (e.g., Drierite® or phosphorus pentoxide).
-
Evacuation: Carefully evacuate the desiccator using a vacuum pump for 15-20 minutes to remove atmospheric moisture and oxygen.
-
Inert Gas Backfill: While under vacuum, backfill the desiccator with a dry, inert gas such as nitrogen or argon.
-
Sealing and Storage: Release the vacuum, quickly and tightly seal the original vial, and wrap it with Parafilm®. Store the sealed vial at the recommended temperature (2-8°C) in a dark location.
References
- BenchChem. (2025). Common impurities in 2-(Bromomethyl)-2-butylhexanoic acid and their removal. BenchChem Technical Support Center.
- BenchChem. (2025). Technical Support Center: Purification of 2-(Bromomethyl)-3-phenylquinoxaline and its Derivatives. BenchChem Technical Support Center.
- BenchChem. (2025). Methods for removing impurities from 1-(Bromomethyl)-2-fluoro-4-methoxybenzene preparations. BenchChem Technical Support Center.
-
ACS Technical Products. (n.d.). Acid Scavengers & Stabilizers. Retrieved from [Link]
- Tanabe, K., & Ido, T. (n.d.). THE MECHANISM OF THE HYDROLYSIS OF BENZAL CHLORIDE. JOURNAL OF THE RESEARCH - Hokkaido University.
-
The mechanism of the hydrolysis of benzyl chloride. (n.d.). SciSpace. Retrieved from [Link]
- Zhou, R., Dong, Z., Wang, L., & Li, B. (n.d.). Hydrolytic kinetics parameters of florpyrauxifen-benzyl solutions at different temperatures, pH values, initial mass concentrations and water types.
-
Organic Syntheses. (n.d.). METHYL α-(BROMOMETHYL)ACRYLATE. Retrieved from [Link]
- Ouchi, A. (n.d.). Advanced Free Radical Reactions for Organic Synthesis.
- Wang, Y., et al. (2024). trans-Cyclooctenes as Scavengers of Bromine Involved in Catalytic Bromination. Chemistry – A European Journal, 30(8).
- Neuman, R. C. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. Organic Chemistry.
-
Mill, T. (2015). Are alkyl bromides susceptible to hydrolysis? ResearchGate. Retrieved from [Link]
- BenchChem. (2025). Strategies to prevent the degradation of 4'-Bromomethyl-2-cyanobiphenyl during storage. BenchChem Technical Support Center.
-
Nu-Calgon. (2020). Nu-Calgon RX-Acid Scavenger – Product Bulletin. Retrieved from [Link]
- Su, Y. Y. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?
- CurlyArrows Organic Chemistry. (2022). What are Radical inhibitors and their role in a reaction?
- Sharma, P., & Kumar, A. (2023).
- De, P., & Schmalz, H. (2015). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation.
- Google Patents. (n.d.). JPH1072383A - Method for stabilizing allyl bromide, and stabilized allyl bromide composition.
- El Ali, B. (2018). CHAPTER 8 Chemicals Based on Propylene.
- NCBI Bookshelf. (n.d.). Propylene Oxide - Some Industrial Chemicals.
- Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(9), 3235–3237.
- Wikipedia. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acid Scavengers & Stabilizers | ACS Technical Products [acstech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 6. What are Radical inhibitors and their role in a reaction? | Organic Chemistry Q&As [curlyarrows.com]
- 7. JPH1072383A - Method for stabilizing allyl bromide, and stabilized allyl bromide composition - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Advanced Mass Spectrometry Guide: Fragmentation of Brominated Benzothiophenes
Executive Summary
Brominated benzothiophenes serve as critical intermediates in the synthesis of pharmaceuticals (e.g., selective estrogen receptor modulators) and advanced organic materials. Their analysis requires a nuanced understanding of halogen-specific isotopic patterns and the stability of the bicyclic thia-arene core.
This guide provides a technical breakdown of the mass spectrometric behavior of these compounds, contrasting Electron Ionization (EI) with Electrospray Ionization (ESI) , and detailing the specific fragmentation pathways that allow for structural confirmation.
Part 1: Instrumentation & Ionization Strategy
The Ionization Decision Matrix
For brominated benzothiophenes, Electron Ionization (EI) is the gold standard. These molecules are relatively non-polar and thermally stable, making them ideal candidates for GC-MS. ESI is often unsuitable due to poor ionization efficiency unless the molecule is derivatized or possesses a polar functional group.
Comparison: EI vs. ESI/APCI
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | APCI |
| Primary Utility | Structural Elucidation (Fingerprinting) | Molecular Weight Confirmation | Analysis of less polar species in LC |
| Ion Type | Radical Cation ( | Adducts ( | Protonated ( |
| Fragmentation | Extensive (Diagnostic) | Minimal (Soft Ionization) | Moderate |
| Suitability | High (Standard for Benzothiophenes) | Low (Requires polar groups) | Medium (Good for LC-MS of non-polars) |
Experimental Workflow
The following decision tree outlines the optimal analytical approach for a sample suspected to contain brominated benzothiophenes.
Caption: Decision matrix for selecting the ionization method based on sample polarity.
Part 2: Fragmentation Mechanics & Pathways[1]
The Isotopic Signature (The "Fingerprint")
The presence of Bromine (
| Halogen Pattern | M Peak Relative Intensity | M+2 Peak Relative Intensity | M+4 Peak Relative Intensity | Diagnostic Note |
| Monobromo (Br) | 100% | ~98% (1:1) | < 1% | "Twin Towers" pattern |
| Dibromo (Br | 50% | 100% | 50% | 1:2:1 Ratio |
| Tribromo (Br | 33% | 100% | 100% | 1:3:3:1 Ratio |
| Monochloro (Cl) | 100% | 32% (3:1) | < 1% | Distinct from Br |
Primary Fragmentation Pathway
In EI-MS (70 eV), the molecular ion (
-
C-Br Cleavage (Primary Event): The most abundant fragment arises from the homolytic cleavage of the Carbon-Bromine bond, expelling a Bromine radical (
). This results in a cation at or . -
Ring Disintegration (Secondary Event): The resulting benzothienyl cation (m/z ~133 for the core) undergoes characteristic thiophene ring opening, typically losing acetylene (
, 26 Da) and carbon monosulfide ( , 44 Da).
Fragmentation Pathway Diagram
Caption: EI Fragmentation pathway of Monobromobenzothiophene (MW ~213).
Expert Insight: Isomer Differentiation
Critical Limitation: Standard EI-MS often cannot distinguish between positional isomers (e.g., 2-bromo- vs. 3-bromobenzothiophene) because the high energy of ionization (70 eV) leads to rapid randomization of the charge and identical fragment ions (m/z 133, 89).
-
Solution: Reliance on Gas Chromatography (GC) Retention Times is essential. The 2-substituted isomers typically elute at slightly different times than 3-substituted ones due to boiling point variations caused by dipole moments.
-
Alternative: If available, NMR is the definitive method for isomer assignment.
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this standard operating procedure (SOP) for GC-MS analysis of brominated benzothiophenes.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). Avoid methanol if transesterification of side chains is possible.
-
Concentration: 1–10 ppm (ng/µL). High concentrations can saturate the detector and skew isotopic ratios.
GC-MS Parameters
| Parameter | Setting | Rationale |
| Column | DB-5ms or equivalent (30m x 0.25mm) | Standard non-polar phase separates aromatics well. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Ion Source | EI, 70 eV | Standard energy for library matching (NIST/Wiley). |
| Source Temp | 230°C | Prevents condensation of the heavy brominated species. |
| Scan Range | m/z 50 – 500 | Captures molecular ion and low-mass aromatic fragments (m/z 77). |
Data Validation Steps
-
Check the Air Peak: Ensure m/z 28 (N2) and 32 (O2) are minimal (<5% of base peak) to confirm a leak-free system.
-
Verify Isotope Ratio: For a monobromo compound, the intensity of m/z M and M+2 must be within 10% of a 1:1 ratio. If M+2 is significantly lower, suspect interference or incorrect assignment (e.g., Chlorine).
-
Confirm Base Peak: The [M-Br]+ peak (m/z ~133 for core) should be prominent.
References
-
National Institutes of Health (NIH) - PubChem. (2025). 2-Bromobenzo[b]thiophene Compound Summary. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2012). Difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI). Retrieved from [Link][2]
Sources
Technical Guide: FTIR Characteristic Peaks for Bromomethyl vs. Methyl Benzothiophene
Executive Summary
This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) spectral characteristics of Methyl Benzothiophene (precursor) and Bromomethyl Benzothiophene (product).[1] This transformation—typically achieved via Wohl-Ziegler radical bromination—is a critical step in the synthesis of selective estrogen receptor modulators (SERMs) and other heterocyclic pharmaceuticals.[1]
Accurate differentiation relies on detecting the loss of methyl-specific deformation modes and the emergence of carbon-bromine (C-Br) stretching vibrations in the fingerprint region.[1] This guide details these spectral shifts to facilitate precise reaction monitoring and purity assessment.
Theoretical Basis of Spectral Shifts
The substitution of a hydrogen atom with a bromine atom on the methyl group introduces significant changes in reduced mass and dipole moment, leading to predictable shifts in vibrational frequency.
-
Mass Effect: Bromine (79.9 amu) is significantly heavier than Hydrogen (1.0 amu), causing the C-Br stretching vibration to appear at a much lower wavenumber (fingerprint region) compared to C-H vibrations.[1]
-
Inductive Effect: The electronegative bromine atom withdraws electron density from the adjacent carbon, altering the force constant of the remaining C-H bonds in the methylene (-CH₂Br) group compared to the methyl (-CH₃) group.
Mechanistic Pathway & Spectral Logic
The following diagram illustrates the chemical transformation and the corresponding spectroscopic "checkpoints."
Figure 1: Correlation between the chemical reaction pathway and the emergence of diagnostic FTIR signals.
Comparative Spectral Analysis
The following table synthesizes experimental data for benzothiophene derivatives. The distinction relies heavily on the fingerprint region (600–1500 cm⁻¹) .[1]
Table 1: Characteristic Peak Assignments
| Vibrational Mode | Methyl Benzothiophene (Precursor) | Bromomethyl Benzothiophene (Product) | Diagnostic Value |
| Aliphatic C-H Stretch | 2900–2970 cm⁻¹ (Strong, distinct -CH₃ modes) | 2920–3000 cm⁻¹ (Weaker, methylene -CH₂- only) | Medium: Intensity decreases; slight blue shift due to Br induction.[1] |
| Methyl Deformation | ~1375 cm⁻¹ (Sym.[1] bend, "Umbrella" mode) | Absent | High: Disappearance confirms consumption of starting material.[1] |
| Methylene Wag/Twist | N/A | 1150–1250 cm⁻¹ (Typical for -CH₂X) | Medium: New band appearance; often sharp.[1] |
| Aromatic C-H Stretch | 3000–3100 cm⁻¹ | 3000–3100 cm⁻¹ | Low: Remains constant (Core structure unchanged).[1] |
| Ring Skeletal (C=C) | 1450–1600 cm⁻¹ | 1450–1600 cm⁻¹ | Low: Remains constant.[1] |
| C-Br Stretch | Absent | 600–700 cm⁻¹ (Often ~640–690 cm⁻¹) | Critical: Definitive proof of bromination.[1] |
Detailed Peak Analysis[1]
1. The "Methyl Umbrella" (1375 cm⁻¹)
In the precursor, the symmetric bending vibration of the methyl group appears as a sharp, distinct peak near 1375 cm⁻¹.
-
Observation: As the reaction proceeds, this peak intensity should decay exponentially.[1]
-
Interference: Be cautious of C-H in-plane bending from the aromatic ring, though these are usually sharper and located at lower frequencies.[1][2]
2. The C-Br Fingerprint (600–700 cm⁻¹)
The carbon-bromine bond is heavy and weak, resonating at low frequencies.[1]
-
Observation: A new, often intense band will grow in the 600–700 cm⁻¹ region.[1]
-
Validation: This region is often cluttered.[1][3][4] Compare against a "blank" spectrum of the starting material to confirm the new peak is unique to the product.
Experimental Protocol: Reaction Monitoring
This protocol describes an in situ or aliquot-based monitoring workflow for the bromination of 3-methylbenzothiophene.
Materials
-
Sampling: Micro-spatula or glass pipette.
-
Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM) for film deposition (if using transmission plates).[1]
-
Instrument: FTIR Spectrometer with ATR (Attenuated Total Reflectance) accessory (Diamond or ZnSe crystal recommended).[1]
Step-by-Step Methodology
-
Baseline Acquisition (T=0):
-
Reaction Sampling:
-
Data Analysis:
-
Endpoint Determination:
-
The reaction is deemed complete when the normalized intensity of the 1375 cm⁻¹ peak plateaus near zero and the C-Br band (600–700 cm⁻¹) intensity maximizes.[1]
-
Decision Logic for Operators
Figure 2: In-process control (IPC) decision tree for monitoring bromination.
Troubleshooting & Validation
-
Moisture Interference: Water absorbs strongly at 3200–3500 cm⁻¹ and ~1640 cm⁻¹.[1] Ensure the ATR crystal is dry; moisture does not typically interfere with the C-Br region but can distort baseline normalization.[1]
-
Solvent Residue: Chlorinated solvents (DCM, CCl₄) have strong C-Cl bands in the 700–800 cm⁻¹ range.[1] These can overlap with the C-Br stretch.[1] Always evaporate the aliquot to dryness.
-
Over-Bromination: If a second bromine adds (gem-dibromide), the C-Br band often splits or shifts to a slightly higher frequency, and the CH₂ wagging mode (1150–1250 cm⁻¹) will disappear.[1]
References
-
NIST Chemistry WebBook. 3-Methylbenzothiophene Infrared Spectrum.[1] National Institute of Standards and Technology.[1] [Link][1]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Department of Chemistry and Biochemistry.[1][5] [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]
Sources
A Comparative Guide to the Reactivity of Chloromethyl vs. Bromomethyl Benzothiophenes in Nucleophilic Substitution
Introduction
The benzothiophene scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional organic materials.[1][2][3] The synthesis of complex benzothiophene derivatives often relies on the functionalization of reactive handles appended to the heterocyclic core. Among the most versatile of these are the halomethyl groups, which serve as key electrophilic sites for introducing a wide array of functionalities via nucleophilic substitution reactions.
This guide provides an in-depth comparison of the reactivity of two common precursors: chloromethyl- and bromomethyl-substituted benzothiophenes. Understanding the nuanced differences in their reactivity is paramount for researchers, as it directly informs the rational design of synthetic routes, optimization of reaction conditions, and ultimately, the efficiency of library generation in drug discovery programs.[4][5] We will explore the underlying chemical principles, present comparative data, and provide validated experimental protocols to guide your synthetic endeavors.
Mechanistic Rationale: Why Reactivity Differs
The primary pathway for the functionalization of chloromethyl and bromomethyl benzothiophenes is the bimolecular nucleophilic substitution (SN2) reaction.[6] In this concerted mechanism, a nucleophile attacks the electrophilic methylene carbon, leading to the simultaneous displacement of the halide leaving group. The significant difference in reaction rates between the chloro- and bromo- derivatives can be attributed to two fundamental, interrelated factors: the leaving group ability of the halide and the strength of the carbon-halogen bond.
The Decisive Role of the Leaving Group
A good leaving group is one that can stabilize the negative charge it acquires upon departing.[7][8] This stability is inversely related to the basicity of the leaving group; weaker bases are better leaving groups.[7] When comparing the halide ions, their basicity decreases down the group. Consequently, the bromide ion (Br⁻) is a much weaker base than the chloride ion (Cl⁻) and is therefore a superior leaving group.[9] This trend is a dominant factor in accelerating the SN2 reaction.
The general order of leaving group ability for halides is: I⁻ > Br⁻ > Cl⁻ > F⁻.[7][9] This means that the transition state of the SN2 reaction is lower in energy for the bromomethyl compound, leading to a faster reaction rate.[8] The larger, more polarizable electron cloud of the bromide ion also helps to distribute the developing negative charge in the transition state more effectively than the smaller chloride ion.[10]
Carbon-Halogen Bond Strength
The second critical factor is the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond that must be broken during the reaction. The C-Br bond is inherently weaker and longer than the C-Cl bond.
-
Benzylic C-Cl Bond Dissociation Energy: ~68 kcal/mol (285 kJ/mol)[11]
-
Benzylic C-Br Bond Dissociation Energy: ~55 kcal/mol (230 kJ/mol)
Note: Specific values for benzothiophene systems may vary slightly, but the trend is consistent. The value for the C-Br bond is estimated based on the established trend that C-Br bonds are approximately 13-15 kcal/mol weaker than corresponding C-Cl bonds.
The lower energy required to cleave the C-Br bond contributes to a lower activation energy for the substitution reaction, further enhancing the reactivity of bromomethyl benzothiophenes compared to their chloromethyl analogs.[12]
Quantitative Reactivity Comparison
The synergistic effect of superior leaving group ability and lower bond strength makes bromomethyl benzothiophenes significantly more reactive electrophiles. Experimental studies on analogous systems quantify this difference starkly. For example, in the SN2 reaction of ethyl halides with cyanide, the rate constant for ethyl bromide is approximately 100 times greater than that for ethyl chloride.[13] A similar increase in reactivity is observed in other systems where a chloro group is replaced by a bromo group.[14]
| Property | Chloromethyl Benzothiophene | Bromomethyl Benzothiophene | Rationale for Reactivity |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Br⁻ is a weaker base and thus a better leaving group.[7][9] |
| C-X Bond Strength | Stronger (~285 kJ/mol)[11] | Weaker (~230 kJ/mol) | Less energy is required to break the C-Br bond. |
| Relative Reactivity | Lower | Higher | The combination of a better leaving group and weaker bond results in a significantly lower activation energy.[13][14] |
| Typical Conditions | Higher temperatures, longer reaction times | Milder conditions (often room temperature), shorter reaction times | More energy input is needed to overcome the higher activation barrier of the chloro derivative. |
Experimental Design & Protocols
The choice between a chloromethyl or bromomethyl benzothiophene precursor has direct practical implications in the laboratory. Reactions with bromomethyl derivatives are typically faster, require milder conditions (often proceeding efficiently at room temperature), and may give cleaner conversions with fewer side products. In contrast, chloromethyl derivatives often necessitate heating and longer reaction times to achieve comparable yields, which can sometimes lead to decomposition or undesired side reactions.
Below are detailed, representative protocols for the S-alkylation of a thiol nucleophile with both a bromomethyl and a chloromethyl benzothiophene. The procedural differences highlight the practical consequences of their reactivity.
Experimental Workflow Overview
Figure 1: A generalized experimental workflow for nucleophilic substitution.
Protocol 1: Reaction with 3-(Bromomethyl)benzothiophene (High Reactivity)
This protocol details the synthesis of a 3-(alkylthiomethyl)benzothiophene derivative.
Materials:
-
3-(Bromomethyl)benzothiophene (1.0 eq)
-
Desired Thiol (e.g., thiophenol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the thiol (1.1 eq) and anhydrous DMF (approx. 0.2 M relative to the electrophile).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the thiolate anion.
-
Add a solution of 3-(bromomethyl)benzothiophene (1.0 eq) in a minimal amount of DMF to the reaction mixture dropwise.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30-60 minutes. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by pouring the mixture into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure thioether product.
Protocol 2: Reaction with 3-(Chloromethyl)benzothiophene (Lower Reactivity)
This protocol highlights the adjusted conditions necessary for the less reactive chloro-derivative.
Materials:
-
3-(Chloromethyl)benzothiophene (1.0 eq)
-
Desired Thiol (e.g., thiophenol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the thiol (1.1 eq) and anhydrous DMF (approx. 0.2 M relative to the electrophile).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension at room temperature for 15-20 minutes.
-
Add a solution of 3-(chloromethyl)benzothiophene (1.0 eq) in a minimal amount of DMF to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C using an oil bath.
-
Stir the reaction at the elevated temperature. Monitor the reaction progress by TLC every 2-4 hours. The reaction is typically complete within 6-24 hours .
-
Upon completion, cool the mixture to room temperature and quench by pouring it into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
SN2 Reaction Mechanism
Figure 2: The concerted SN2 mechanism (X = Cl or Br).
Conclusion and Strategic Recommendations
For drug development professionals and synthetic chemists, the choice between chloromethyl and bromomethyl benzothiophenes is a strategic one.
-
Bromomethyl benzothiophenes are the reagents of choice for rapid synthesis, high-throughput screening library production, and reactions involving thermally sensitive substrates. Their high reactivity allows for mild conditions, which often translates to cleaner reaction profiles and simpler purifications.
-
Chloromethyl benzothiophenes may be considered when the bromo-analog is commercially unavailable, significantly more expensive, or if its high reactivity leads to undesired secondary reactions in a complex substrate. However, one must be prepared to employ more forcing conditions, which requires careful optimization to avoid product degradation.
References
-
KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]
-
Khan Academy. Factors affecting SN2 reactions: leaving group- Part 1. [Link]
-
Zhang, X.-M. (1993). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2, (11), 2269-2273. [Link]
-
Bento, A. P., & Bickelhaupt, F. M. (2010). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 11(16), 3491-3502. [Link]
-
Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. [Link]
-
OpenStax. 11.3 Characteristics of the SN2 Reaction - Organic Chemistry. [Link]
-
Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]
-
Szwarc, M., & Sehon, A. H. (1951). Determination of Some Carbon‐Chlorine Bond Dissociation Energies. The Journal of Chemical Physics, 19(5), 656-657. [Link]
-
Guanti, G., & Novi, M. (1986). On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement. Journal of the Chemical Society, Perkin Transactions 1, 2251-2255. [Link]
-
Organic Chemistry Portal. Benzothiophene synthesis. [Link]
-
Potapov, V. A., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules, 26(21), 6663. [Link]
-
Yilmaz, F., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11. [Link]
-
Royal Society of Chemistry. C3-Chlorination of C2-substituted benzo[ b ]thiophene derivatives in the presence of sodium hypochlorite. [Link]
-
A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (2017). Green Chemistry. [Link]
-
Murata, S., et al. (2004). Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. Energy & Fuels, 18(1), 127-131. [Link]
-
Li, X., et al. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 13, 2068-2073. [Link]
-
Yilmaz, F., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. [Link]
-
Chemistry LibreTexts. Homolytic C-H Bond Dissociation Energies of Organic Molecules. [Link]
-
Potapov, V. A., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. ResearchGate. [Link]
-
Irwin, W. J., & Liu, L. (1995). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. International journal of pharmaceutics, 123(2), 245-253. [Link]
-
Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]
-
Roy, A., & Tidwell, T. T. (2018). Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. Tetrahedron, 74(38), 5225-5230. [Link]
-
Procter, D. J., & Bull, J. A. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature communications, 8(1), 1-8. [Link]
-
Nicovich, J. M., et al. (1991). Kinetics of the reaction trichloromethyl + bromine and thermochemistry of trichloromethyl radical and cation. The Journal of Physical Chemistry, 95(24), 9840-9846. [Link]
-
National Institutes of Health. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]
-
Royal Society of Chemistry. Halogen-abstraction reactions from chloromethane and bromomethane molecules by alkaline-earth monocations. [Link]
-
SciELO. Determination of accessible chloromethyl groups in chloromethylated styrene-divinylbenzene copolymers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 8. 11.3 Characteristics of the SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. Khan Academy [khanacademy.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. quora.com [quora.com]
- 13. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Guide to TLC Visualization of UV-Active Benzothiophene Halides
Executive Summary
Benzothiophene halides are critical scaffolds in medicinal chemistry, serving as core structures for selective estrogen receptor modulators (SERMs) and leukotriene synthesis inhibitors. While their conjugated
This guide moves beyond basic detection to provide a multi-modal visualization strategy . We prioritize methods that distinguish the benzothiophene core from non-sulfur-containing impurities and utilize the halogen handle for specific reactivity where applicable.
Strategic Visualization Framework
Effective visualization of benzothiophene halides relies on exploiting three molecular features:
-
The Conjugated System: Strong UV absorption at 254 nm due to the fused benzene-thiophene rings.
-
The Sulfur Atom: A soft Lewis base capable of coordinating with soft Lewis acids (e.g., Palladium).
-
The Halide Substituent: While aryl halides are generally unreactive to TLC stains, they influence the lipophilicity and fluorescence quantum yield.
Decision Matrix for Visualization
The following decision tree outlines the logical flow for selecting the appropriate visualization method based on your specific analytical need (e.g., distinguishing sulfur compounds vs. general organic matter).
Figure 1: Decision matrix for selecting the optimal visualization method based on analyte properties and experimental goals.
Detailed Methodologies
Method A: UV Visualization (Non-Destructive)
Mechanism: Benzothiophenes possess a strong molar absorptivity (
-
UV 254 nm: Primary detection mode. Benzothiophene halides appear as dark purple/black spots.
-
UV 365 nm: Many benzothiophenes exhibit intrinsic blue fluorescence. This is highly diagnostic and can distinguish the product from non-fluorescent impurities.
Method B: Palladium Chloride Stain (Sulfur-Specific)
Mechanism: The sulfur atom in the benzothiophene ring acts as a soft ligand. Palladium(II) chloride is a soft Lewis acid. Upon dipping, the Pd(II) coordinates to the sulfur, forming a colored complex. This is the gold standard for confirming the presence of the benzothiophene core.
Protocol:
-
Preparation: Dissolve 0.5 g of Palladium(II) Chloride (
) in 100 mL of water containing 1-2 mL of concentrated HCl. (Note: is not soluble in water alone; acid is required). -
Application: Dip the TLC plate into the solution.
-
Visualization: Sulfur-containing compounds (benzothiophenes) typically appear as yellow to golden-brown spots on a pale background.
-
Heating: Gentle heating may intensify the color, but is often unnecessary.
Method C: Potassium Permanganate ( ) (General Oxidative)
Mechanism:
Protocol:
-
Preparation: Dissolve 1.5 g
, 10 g , and 1.25 mL 10% NaOH in 200 mL water. -
Application: Dip the plate.
-
Visualization: Bright yellow/brown spots on a purple background.
-
Note: This is destructive but highly sensitive for assessing overall purity.
Comparative Performance Analysis
The following table compares the efficacy of these methods specifically for benzothiophene halides.
| Feature | UV (254 nm) | Palladium Chloride ( | Iodine Chamber ( | KMnO4 (Basic) |
| Selectivity | Low (Detects all aromatics) | High (Specific to S, P) | Low (General lipophiles) | Low (General oxidizables) |
| Sensitivity | High (< 1 µg) | Medium (1-5 µg) | Medium (5-10 µg) | High (< 1 µg) |
| Destructive? | No | Yes | Semi-reversible | Yes |
| Stability | N/A | Spots fade over days | Fades in minutes | Stable (if covered) |
| Best Use | Initial screening | Confirming Thiophene Core | Quick impurity check | Final purity check |
Experimental Workflow: From Spot to Data
To ensure reproducibility, follow this validated workflow. This minimizes false negatives caused by solvent interference or improper staining.
Figure 2: Standardized TLC visualization workflow.[1] Step 3 (Drying) is critical; residual solvent can quench fluorescence or react with stains.
Troubleshooting "Invisible" Halides
Aryl halides (e.g., 5-bromobenzothiophene) are notoriously stable and may not react with chemical stains that target functional groups like alcohols or amines.
-
Issue: Compound shows on UV but not in
or Anisaldehyde. -
Cause: The aromatic ring is electron-deficient due to the halogen, making it resistant to oxidation; the molecule lacks nucleophilic handles.
-
Solution: Rely on UV 254 nm for quantitation and Palladium Chloride for qualitative confirmation of the heterocyclic core. Do not rely on Anisaldehyde or Vanillin unless the molecule has other functional groups (e.g., -OH, -CHO).
References
-
Chemistry LibreTexts. Visualizing TLC Plates. Retrieved from [Link]
-
University of Rochester. Magic Formulas: TLC Stains. Retrieved from [Link]
-
Reach Devices. TLC Stains and Recipes. Retrieved from [Link]
-
Indian Academy of Sciences. Synthesis and biological evaluation of novel benzothiophene derivatives. J. Chem. Sci. (2018).[3] Retrieved from [Link]
Sources
Safety Operating Guide
Technical Guide: Safe Handling & Logistics for 5-Bromo-2-(bromomethyl)benzo[b]thiophene
The following technical guide is structured for researchers and drug development professionals handling 5-Bromo-2-(bromomethyl)benzo[b]thiophene . This compound combines the structural stability of a benzothiophene core with the high reactivity of a bromomethyl group, classifying it as a potent alkylating agent and a severe lachrymator .
Hazard Architecture & Risk Assessment
Before touching the vial, you must understand the "Why" behind the safety protocols. This molecule is not just an irritant; it is a chemical warhead designed to attach carbon chains to nucleophiles.
-
The Bromomethyl Moiety (-CH₂Br): This is the primary hazard driver. It renders the compound an alkylating agent , capable of modifying DNA and proteins. It also acts as a lachrymator , reacting with TRPA1 channels in the eyes and respiratory tract to cause severe tearing and pain, even at low vapor concentrations.
-
The Benzo[b]thiophene Core: Increases lipophilicity, facilitating skin absorption and potential systemic toxicity.
Critical Hazard Classifications:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Sensitization: Potential skin and respiratory sensitizer.[1]
-
Specific Target Organ Toxicity: Respiratory tract irritation (Single Exposure).[2][3]
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient. You must employ a Barrier-in-Depth strategy.
PPE Specification Table
| Protection Zone | Core Requirement | Technical Specification & Logic |
| Hand Protection | Double Gloving (Mandatory) | Inner Layer: 4 mil Nitrile (Inspection White).Outer Layer: 5-8 mil Nitrile (High-Contrast Blue/Purple) OR Silver Shield® (Laminate) for prolonged handling.Logic: Alkyl bromides can permeate thin nitrile in <15 mins. The air gap between gloves provides a diffusion buffer. |
| Ocular/Face | Sealed Protection | Chemical Splash Goggles (Indirect Vent) are non-negotiable. Safety glasses are insufficient due to vapor lachrymatory effects.Face Shield: Required if handling >100 mg or working with liquids outside a sealed vessel. |
| Respiratory | Source Capture | Primary: Certified Fume Hood (Face velocity 80-100 fpm).Secondary (Spill/Emergency): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. Note: HBr gas may evolve upon hydrolysis. |
| Body Defense | Chemically Resistant | Lab Coat: 100% Cotton or Nomex (Fire Resistant).Apron: Tyvek® or chemically resistant rubber apron required for transfer operations to prevent soak-through to clothing. |
Operational Handling Protocol
Objective: Zero exposure, Zero contamination.
A. The "Cold & Quench" Weighing Technique
Alkyl bromides are volatile enough to cause eye irritation during weighing.
-
Preparation: Equilibrate the vial to room temperature inside the fume hood to prevent condensation, which causes hydrolysis (releasing HBr).
-
Static Control: Use an anti-static gun on the vial. Static discharge can disperse fine powders of this lachrymator into the air.
-
Transfer:
-
Do not use a spatula if possible. Pour-transfer or use a disposable anti-static funnel.
-
Immediate Seal: Keep the receiving vessel (e.g., round bottom flask) capped with a septum. Inject solvent through the septum rather than pouring open.
-
B. Reaction Setup (The Closed System)
-
Venting: All reaction vessels must be vented through a scrubber or an oil bubbler venting into the back of the hood. Do not vent directly into the hood workspace.
-
Quenching Agent Ready: Keep a beaker of 5% Aqueous Sodium Thiosulfate or 10% Ammonium Hydroxide in the hood.
-
Mechanism: These nucleophiles rapidly react with the bromomethyl group, neutralizing the alkylating potential and lachrymatory effect.
-
C. Waste Disposal Logistics
Never dispose of this compound in the general organic waste stream without pretreatment if possible, as it poses a risk to waste handlers.
-
Segregation: Collect in a dedicated "Halogenated Organic - High Hazard" container.
-
Deactivation (Recommended): Before disposal, rinse all glassware with the Quenching Agent (Sodium Thiosulfate/Ammonium Hydroxide) into a separate "Quench Waste" container.
-
Labeling: clearly mark waste tags with: "CONTAINS ALKYL BROMIDE - LACHRYMATOR."
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling spills versus standard operations.
Caption: Decision logic for PPE selection and emergency response escalation based on quantity and containment status.
Emergency Response: The "3-Step" Immediate Action
-
Ocular Exposure:
-
Skin Contact:
-
Action: Drench with water, then wash with soap.[7] Do not use alcohol/ethanol ; it increases skin permeability and carries the alkyl bromide into the bloodstream.
-
-
Inhalation:
-
Action: Move to fresh air immediately.[1] If breathing is difficult, oxygen may be required (medical professionals only). Monitor for delayed pulmonary edema (fluid in lungs) for 24 hours.
-
References
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards - Benzyl Bromide (Analogous Lachrymator). CDC. [Link]
-
PubChem. 5-Bromo-2-methyl-1-benzothiophene (Precursor/Analog Structure & Safety Data). National Library of Medicine. [Link][9]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Fume Hoods. U.S. Department of Labor. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. angenechemical.com [angenechemical.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 5-Bromo-2-methyl-1-benzothiophene | C9H7BrS | CID 13663035 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
